molecular formula C13H16N5Na3O9P2S B15569051 MRS2365

MRS2365

Numéro de catalogue: B15569051
Poids moléculaire: 549.28 g/mol
Clé InChI: ZYPJOXVKTCEBCA-PVMCGCOJSA-K
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MRS2365 is a useful research compound. Its molecular formula is C13H16N5Na3O9P2S and its molecular weight is 549.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H16N5Na3O9P2S

Poids moléculaire

549.28 g/mol

Nom IUPAC

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1

Clé InChI

ZYPJOXVKTCEBCA-PVMCGCOJSA-K

Origine du produit

United States

Foundational & Exploratory

The Agonist MRS2365: A Technical Guide to its Mechanism of Action at the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MRS2365, a potent and selective agonist for the P2Y1 purinergic receptor. It details the compound's binding affinity, downstream signaling pathways, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.

Executive Summary

This compound, chemically known as (N)-methanocarba-2MeSADP, is a synthetic adenosine diphosphate (ADP) analog that exhibits high potency and selectivity as an agonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) integral to various physiological processes, most notably platelet aggregation.[1][2][3] Its primary mechanism of action involves the activation of the Gq protein-coupled signaling cascade, leading to the mobilization of intracellular calcium.[1][4][5][6] Due to its high selectivity, this compound is a critical pharmacological tool for dissecting the specific roles of the P2Y1 receptor in the absence of confounding effects from other P2Y receptor subtypes, such as P2Y12.[2][3][7] However, it is crucial to note that in in vivo settings, this compound can be rapidly metabolized, acting as a prodrug for adenosine receptor agonists, a factor that must be considered in experimental design and data interpretation.[8][9]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Potency of this compound at the Human P2Y1 Receptor

ParameterValueAssay TypeReference
EC500.4 nMCalcium Mobilization / [35S]GTPγS Binding[2][3][7][10][11]
pEC509.4Functional Assay[12]

Table 2: Selectivity of this compound for P2Y Receptor Subtypes

Receptor SubtypeActivityConcentration TestedReference
P2Y12No agonist or antagonist activityUp to 1 µM[2][3][7]
P2Y13Very low agonist activityUp to 1 µM[2][3]

Core Signaling Pathway of this compound at the P2Y1 Receptor

Activation of the P2Y1 receptor by this compound initiates a well-defined intracellular signaling cascade. This process begins with the binding of this compound to the receptor, which induces a conformational change, leading to the activation of the heterotrimeric G protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium concentration is a key event that mediates many of the downstream physiological effects of P2Y1 receptor activation, such as platelet shape change.[4][5][6][13]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol ↑ [Ca²⁺]i Ca_store->Ca_cytosol Release Response Cellular Response (e.g., Platelet Shape Change) Ca_cytosol->Response Triggers This compound This compound This compound->P2Y1 Binds Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 20 min) Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust PRP Platelet Count (using PPP) PRP->Adjust PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Equilibrate Equilibrate PRP at 37°C Adjust->Equilibrate Calibrate->Equilibrate Add_Agonist Add this compound Equilibrate->Add_Agonist Record Record Light Transmittance Add_Agonist->Record Analyze Analyze Aggregation Curve Record->Analyze

References

The Selectivity Profile of MRS2365: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

MRS2365 is a potent and highly selective agonist for the P2Y1 purinergic receptor. Its chemical structure, a conformationally constrained analog of 2-methylthioadenosine diphosphate (2-MeSADP), confers remarkable specificity for the P2Y1 receptor subtype over other ADP-sensitive P2Y receptors, namely P2Y12 and P2Y13. This exceptional selectivity profile makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of the P2Y1 receptor.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the quantitative data regarding the agonist activity of this compound at the human P2Y1, P2Y12, and P2Y13 receptors.

Receptor SubtypeAgonist Potency (EC50)Activity NotesReference
P2Y1 0.4 nMPotent full agonist.[1]
P2Y12 No activity up to 1 µMDisplays no agonist or antagonist activity.[1]
P2Y13 Very low agonist activityMinimal agonist activity observed only at concentrations up to 1 µM.[1]

Experimental Protocols

The determination of the selectivity profile of this compound involves functional assays that measure the activation of specific G-protein coupled receptor signaling pathways. Below are detailed methodologies for key experiments.

Inositol Phosphate (IP) Accumulation Assay for P2Y1 Receptor Activity

This assay measures the functional consequence of P2Y1 receptor activation, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC).

a. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) or COS-7 cells, which do not endogenously express P2Y1 receptors, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently transfected with a plasmid encoding the human P2Y1 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000).

b. Metabolic Labeling:

  • 24 hours post-transfection, cells are incubated for 18-24 hours in inositol-free DMEM containing myo-[³H]inositol (1 µCi/mL) to label the cellular phosphoinositide pools.

c. Agonist Stimulation:

  • After labeling, cells are washed with a Krebs-HEPES buffer and pre-incubated with the same buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Cells are then stimulated with varying concentrations of this compound for 30 minutes at 37°C.

d. Quantification of Inositol Phosphates:

  • The stimulation is terminated by the addition of ice-cold 0.5 M trichloroacetic acid.

  • The cell lysates are collected, and the inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography (Dowex AG1-X8 resin).

  • The eluted [³H]-inositol phosphates are quantified by liquid scintillation counting.

  • The EC50 value is determined by non-linear regression analysis of the concentration-response curve.

Functional Characterization at P2Y12 and P2Y13 Receptors

To assess the activity of this compound at the Gi-coupled P2Y12 and P2Y13 receptors, a modified assay is employed to redirect their signaling through the PLC pathway.

a. Cell Culture and Co-transfection:

  • HEK293 or COS-7 cells are co-transfected with a plasmid encoding either the human P2Y12 or P2Y13 receptor along with a plasmid for a chimeric G-protein, such as Gαq/i5. This chimeric G-protein allows the Gi-coupled receptors to activate PLC.[2]

b. Inositol Phosphate Accumulation Assay:

  • The same inositol phosphate accumulation protocol as described for the P2Y1 receptor is then followed. This allows for a direct comparison of the ability of this compound to activate the different receptor subtypes under similar experimental conditions.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor stimulation.

a. Membrane Preparation:

  • Membranes are prepared from cells expressing the P2Y receptor of interest.

b. Assay Procedure:

  • Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response Ca2->CellularResponse Modulates activity PKC->CellularResponse Phosphorylates substrates

Caption: P2Y1 Receptor Gq-mediated signaling cascade.

Experimental Workflow for Determining Receptor Selectivity

Selectivity_Workflow Start Start: Characterize this compound Selectivity CellCulture Cell Culture & Transfection (HEK293/COS-7) Start->CellCulture P2Y1_Transfection Transfect with P2Y1 Receptor CellCulture->P2Y1_Transfection P2Y12_Transfection Co-transfect with P2Y12 Receptor & Gαq/i5 CellCulture->P2Y12_Transfection P2Y13_Transfection Co-transfect with P2Y13 Receptor & Gαq/i5 CellCulture->P2Y13_Transfection IP_Assay Inositol Phosphate (IP) Accumulation Assay P2Y1_Transfection->IP_Assay P2Y12_Transfection->IP_Assay P2Y13_Transfection->IP_Assay DataAnalysis Data Analysis (Concentration-Response Curves, EC50) IP_Assay->DataAnalysis Conclusion Conclusion: Determine Selectivity Profile DataAnalysis->Conclusion

Caption: Workflow for assessing this compound selectivity.

References

MRS2365 as a P2Y1 Receptor Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2365 is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1][2] Its high affinity and specificity make it an invaluable tool for researchers studying the physiological and pathophysiological roles of the P2Y1 receptor in processes such as platelet aggregation, neurotransmission, and inflammation.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key in vitro experiments.

Introduction to this compound

This compound, with the chemical name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt, is a stable analog of ADP.[1] Its defining characteristic is its high potency and selectivity for the P2Y1 receptor, with a reported half-maximal effective concentration (EC50) in the low nanomolar range.[2] This specificity allows for the targeted investigation of P2Y1 receptor function without the confounding effects of activating other P2Y receptor subtypes, such as P2Y12 and P2Y13.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and preparation of this compound solutions for experimental use.

PropertyValueReference
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt[1]
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃
Molecular Weight 549.28 g/mol
Purity ≥98% (HPLC)[1]
Solubility Soluble in water
Storage Store at -80°C[1]

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the P2Y1 receptor, a member of the Gq/11 family of GPCRs.[3] Upon activation, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] The subsequent increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, including platelet shape change and aggregation.[4]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds to Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->Response PKC->Response

P2Y1 Receptor Signaling Pathway

Quantitative Data: Potency of this compound

The potency of this compound is typically quantified by its EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. The table below summarizes the reported EC50 values for this compound from various sources, highlighting its high potency.

ParameterValueCell/SystemAssayReference
EC₅₀ 0.4 nMTurkey erythrocyte membranesGTPγS binding[1][2]
EC₅₀ 34 nMHuman plateletsInhibition of ADP-induced aggregation[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study P2Y1 receptor function.

Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the affinity of test compounds for the P2Y1 receptor using a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)

  • Radiolabeled P2Y1 antagonist (e.g., [³²P]MRS2500)

  • This compound (as a competitor)

  • Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5

  • Wash Buffer: Ice-cold Assay Buffer

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound (or other test compounds).

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki of the test compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation by this compound.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Assay Seed_Cells Seed cells (e.g., 1321N1) in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_1h Incubate for 1h at 37°C Load_Dye->Incubate_1h Measure_Baseline Measure baseline fluorescence Incubate_1h->Measure_Baseline Add_this compound Add this compound Measure_Baseline->Add_this compound Measure_Fluorescence Measure fluorescence change over time Add_this compound->Measure_Fluorescence

Calcium Mobilization Assay Workflow

Materials:

  • Human astrocytoma cells (e.g., 1321N1) or other suitable cell line expressing P2Y1 receptors

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells with HBSS to remove excess dye.

  • Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of this compound at various concentrations.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to determine the EC50.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to induce platelet aggregation, a key function of P2Y1 receptor activation.

Materials:

  • Freshly drawn human blood collected in sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • This compound

  • Saline

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay: Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate at 37°C.

  • Agonist Addition: Add a solution of this compound to the PRP to initiate aggregation.

  • Data Recording: The aggregometer will record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Dose-response curves can be generated by testing a range of this compound concentrations.

In Vivo Applications

This compound has been utilized in various animal models to investigate the in vivo roles of the P2Y1 receptor. For instance, it has been used in models of thrombosis and inflammation to elucidate the receptor's contribution to these pathological processes.[6] Administration of this compound in these models allows for the specific activation of the P2Y1 receptor, enabling researchers to study its downstream effects in a complex biological system.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of the P2Y1 receptor. Its high potency and specificity make it an ideal agonist for a wide range of in vitro and in vivo applications. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the multifaceted roles of the P2Y1 receptor in health and disease. Careful consideration of the experimental design and data analysis will ensure the generation of robust and reproducible results.

References

The Discovery and Development of MRS2365: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2365, scientifically known as [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt, is a pivotal tool in the study of purinergic signaling. It was developed as a highly potent and selective agonist for the P2Y1 receptor, a Gq-protein-coupled receptor involved in a myriad of physiological processes, including platelet aggregation and neurotransmission. This guide provides an in-depth overview of the discovery, development, pharmacological profile, and key experimental methodologies associated with this compound. A critical aspect of its in vivo pharmacology is its function as a prodrug, rapidly metabolizing to the adenosine A1/A3 receptor agonist AST-004, a finding that has reshaped the interpretation of its effects in living organisms.[1]

Core Properties and Synthesis

This compound was designed as a conformationally constrained analog of 2-methylthioadenosine diphosphate (2-MeSADP) to enhance its potency and selectivity for the P2Y1 receptor. The introduction of a bicyclo[3.1.0]hexane ring system in place of the ribose moiety locks the molecule in a "Northern" (N) conformation, which is favored for P2Y1 receptor binding.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt
Synonyms (N)-methanocarba-2MeSADP[2]
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃
Molecular Weight 549.28 g/mol
Appearance Solid powder
Purity ≥98% (by HPLC)
Solubility Soluble in water
Storage Store at -80°C
Synthesis

The synthesis of this compound is a complex, multi-step process. Both linear and more efficient convergent synthetic routes have been developed.[3][4] A key feature of the synthesis is the creation of the rigid (N)-methanocarba bicyclic core. The purine base is then coupled to this core, followed by phosphorylation to introduce the diphosphate group. A detailed, step-by-step protocol is best reviewed in the primary medicinal chemistry literature, such as the convergent synthesis method described by Kim et al. (2021).[3][4][5]

Pharmacological Profile

This compound is distinguished by its high potency and selectivity as a P2Y1 receptor agonist.

Table 2: Pharmacological Data for this compound

ParameterReceptor SubtypeValueAssay Type
EC₅₀ P2Y₁0.4 nMInositol Phosphate Accumulation
Activity P2Y₁₂No agonist or antagonist activityFunctional Assays
Activity P2Y₁₃Very low agonist activity (at concentrations up to 1 µM)Functional Assays
EC₅₀ (Desensitization) P2Y₁ (human platelets)34 nM[2]ADP-induced aggregation

Mechanism of Action and Signaling Pathways

This compound activates the P2Y1 receptor, which is coupled to the Gq family of G proteins. This activation initiates a well-defined signaling cascade.

P2Y1_Signaling This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by this compound leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, such as platelet shape change.[2]

In Vivo Metabolism: A Prodrug for an Adenosine Receptor Agonist

A groundbreaking discovery in the study of this compound is its rapid in vivo metabolism.[1] Pharmacokinetic studies in mice have shown that this compound is undetectable in plasma and brain tissue shortly after administration.[1] It is rapidly dephosphorylated by ectonucleotidases to its nucleoside metabolite, AST-004.[1] This metabolite is an agonist for adenosine A1 and A3 receptors.[6] Consequently, many of the in vivo effects previously attributed to P2Y1 receptor activation by this compound are now understood to be mediated by the actions of AST-004 on adenosine receptors.[1][6]

MRS2365_Metabolism MRS2365_in_vivo This compound (in vivo) Ectonucleotidases Ectonucleotidases MRS2365_in_vivo->Ectonucleotidases metabolized by P2Y1R_effect P2Y1 Receptor Effects (in vitro) MRS2365_in_vivo->P2Y1R_effect AST004 AST-004 (Adenosine A1/A3 Agonist) Ectonucleotidases->AST004 produces AdenosineR_effect Adenosine Receptor Effects (in vivo) AST004->AdenosineR_effect

In Vivo Prodrug Action of this compound

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional consequence of Gq-protein-coupled receptor activation.

Objective: To determine the potency (EC₅₀) of this compound in stimulating the P2Y1 receptor.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) in appropriate media.

    • Label the cells with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid.

    • Neutralize the cell lysates.

    • Separate the [³H]IPs from free [³H]inositol using anion-exchange chromatography.

    • Quantify the amount of accumulated [³H]IPs using liquid scintillation counting.

  • Data Analysis:

    • Plot the concentration-response curve and determine the EC₅₀ value for this compound.

Platelet Aggregation and Shape Change Assay

This assay is crucial for studying the effects of P2Y1 receptor activation on platelet function.

Objective: To assess the ability of this compound to induce platelet shape change and to modulate ADP-induced platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy, drug-free donors into sodium citrate tubes.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

  • Platelet Shape Change Assay:

    • Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer at 37°C.

    • Establish a baseline of light transmission.

    • Add this compound to the PRP. A slight decrease in light transmission indicates platelet shape change from discoid to spherical.[2]

  • Platelet Aggregation Assay:

    • For studying desensitization, pre-incubate PRP with this compound (e.g., for 2 minutes) before adding a submaximal concentration of ADP.[2]

    • Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.

  • Data Analysis:

    • Quantify the extent of shape change and aggregation. For desensitization studies, compare the ADP-induced aggregation in the presence and absence of this compound pre-incubation.[2]

Platelet_Assay_Workflow cluster_prep Preparation cluster_assay Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge_low Low-Speed Centrifugation Blood->Centrifuge_low PRP Platelet-Rich Plasma (PRP) Centrifuge_low->PRP Aggregometer Place PRP in Aggregometer (37°C with stirring) PRP->Aggregometer Add_this compound Add this compound Aggregometer->Add_this compound Measure_Shape_Change Measure Shape Change (↓ Light Transmission) Add_this compound->Measure_Shape_Change Add_ADP Add ADP (for aggregation/desensitization) Measure_Shape_Change->Add_ADP Measure_Aggregation Measure Aggregation (↑ Light Transmission) Add_ADP->Measure_Aggregation

Platelet Aggregation Assay Workflow
Intracellular Calcium Mobilization Assay

This assay directly measures one of the key second messengers following P2Y1 receptor activation.

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Methodology:

  • Cell Preparation and Dye Loading:

    • Seed P2Y1 receptor-expressing cells onto a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Inject varying concentrations of this compound into the wells.

    • Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the concentration-response curve to determine the EC₅₀.

Conclusion

This compound remains an indispensable pharmacological tool for the in vitro study of the P2Y1 receptor. Its high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling pathways. However, the discovery of its rapid in vivo conversion to the adenosine receptor agonist AST-004 necessitates a careful re-evaluation of previous in vivo studies and highlights the critical importance of understanding the metabolic fate of pharmacological agents. This technical guide provides a comprehensive overview of this compound, from its molecular characteristics to its application in key experimental assays, serving as a valuable resource for researchers in the field of purinergic signaling and drug development.

References

An In-depth Technical Guide to the Stability and Solubility of MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available stability and solubility data for MRS2365, a potent and selective P2Y1 receptor agonist. The information is curated to assist researchers and drug development professionals in designing and executing experiments, as well as in the formulation and handling of this compound.

Physicochemical Properties

This compound, with the chemical name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt, is a synthetic analog of adenosine diphosphate (ADP).[1] Its structure incorporates a rigid (N)-methanocarba bicyclic ring system in place of the flexible ribose moiety found in native nucleotides.[1]

PropertyValueReference
Molecular Weight 549.28 g/mol [2]
Molecular Formula C13H16N5O9P2SNa3[2]
Purity ≥98% (by HPLC)[1][2]

Solubility Data

This compound is readily soluble in water.[2] It is often supplied pre-dissolved in water at a concentration of 10 mM.[2][3] Due to its polar nature, its solubility in non-polar organic solvents is expected to be low.

SolventSolubilityReference
Water Soluble (often supplied at 10 mM)[2][3]

Experimental Protocol: General Method for Determining Aqueous Solubility

A standard method for determining the aqueous solubility of a compound like this compound is the shake-flask method.

  • Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

Below is a generalized workflow for this process.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to water B Agitate at constant temperature (24-48h) A->B C Filter or Centrifuge B->C D Analyze supernatant by HPLC C->D E Calculate concentration D->E

Workflow for Aqueous Solubility Determination

Stability Data

Detailed quantitative stability studies for this compound, such as forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis), are not extensively reported in publicly available literature. However, key insights into its stability can be inferred from its chemical structure and recommended handling procedures.

Structural Stability: The (N)-methanocarba conformation of this compound significantly enhances its stability against enzymatic degradation compared to native nucleotides.[1] Specifically, it shows increased resistance to hydrolysis by some ectonucleotidases. This structural modification locks the ribose moiety in a "Northern" conformation, which is favorable for P2Y1 receptor binding and contributes to its enhanced stability.

Storage and Handling: For long-term storage, this compound should be kept at -80°C.[2] This recommendation suggests that the compound may be susceptible to degradation at higher temperatures over extended periods. As a nucleotide analog, the phosphodiester bonds may be susceptible to hydrolysis, particularly under acidic or basic conditions.

Forced Degradation Studies (General Protocol):

To comprehensively assess the stability of a compound like this compound, a forced degradation study is typically performed. This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing.

  • Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.

  • Photostability: The solid compound and its solution are exposed to light, typically under a combination of fluorescent and UV lamps, as specified by ICH guidelines.

  • Thermal Stress: The solid compound is subjected to high temperatures (e.g., 80°C).

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G Forced Degradation Experimental Workflow cluster_start Starting Material cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Solution/Solid Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Photo Photolysis Start->Photo Thermal Thermal Start->Thermal HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Deg Identify Degradation Products HPLC->Deg Pathway Elucidate Degradation Pathways Deg->Pathway

Forced Degradation Experimental Workflow

P2Y1 Receptor Signaling Pathway

This compound is a potent agonist for the P2Y1 receptor, which is a G-protein coupled receptor (GPCR). The P2Y1 receptor is primarily coupled to the Gq class of G-proteins.[4] Activation of the P2Y1 receptor by this compound initiates a well-defined signaling cascade.

  • Receptor Activation: this compound binds to and activates the P2Y1 receptor.

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation and dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8]

  • Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8]

  • Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C, which in turn phosphorylates various downstream target proteins, leading to a cellular response.[8]

G P2Y1 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R binds Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Cell_Response Cellular Response PKC->Cell_Response leads to IP3R IP3 Receptor IP3->IP3R binds Ca2_release Ca2+ Release Ca2_release->PKC co-activates IP3R->Ca2_release triggers

P2Y1 Receptor Signaling Pathway

Experimental Protocols for Functional Assays

The activation of the P2Y1 receptor by this compound can be quantified by measuring the downstream signaling events, such as intracellular calcium mobilization or inositol phosphate accumulation.

Intracellular Calcium Mobilization Assay:

This assay measures the increase in cytosolic Ca2+ concentration following receptor activation.

  • Cell Culture: Cells expressing the P2Y1 receptor are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A baseline fluorescence is recorded before the automated addition of this compound at various concentrations.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular Ca2+ concentration, is measured over time using a fluorescence plate reader.

Inositol Phosphate Accumulation Assay:

This assay quantifies the production of IP3, a direct product of PLC activity.

  • Cell Labeling: Cells expressing the P2Y1 receptor are incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Pre-incubation: The cells are pre-incubated with LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Stimulation: The cells are stimulated with this compound at various concentrations for a defined period.

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted.

  • Quantification: The radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

This technical guide provides a summary of the currently available data on the stability and solubility of this compound. For critical applications, it is recommended to perform in-house validation of these properties under the specific experimental conditions to be employed.

References

The Pharmacokinetics of MRS2365: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2365 is a potent and highly selective agonist for the P2Y1 receptor, a Gq-coupled purinergic receptor involved in a variety of physiological processes, including platelet aggregation and neuropathic pain.[1][2][3][4][5] Its exceptional selectivity over other P2Y receptor subtypes, such as P2Y12 and P2Y13, makes it an invaluable tool for elucidating the specific roles of the P2Y1 receptor in cellular signaling.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its known biological effects and the signaling cascade it initiates. Due to a lack of publicly available, specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound, this document also outlines generalized experimental protocols for the pharmacokinetic assessment of nucleotide analogs of this nature.

Core Pharmacodynamic Properties of this compound

This compound is a synthetic analog of adenosine diphosphate (ADP) and is characterized by its high affinity for the P2Y1 receptor.

PropertyValueSource
Target P2Y1 Receptor[1][2][3][4][5]
Activity Agonist[1][2][3][4][5]
EC50 0.4 nM[1][2][3][4][5]
Selectivity Displays no significant activity at P2Y12 and P2Y13 receptors.[1][2][3][4][5]

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by this compound initiates a well-defined intracellular signaling cascade characteristic of Gq-coupled receptors. This pathway plays a crucial role in mediating the physiological effects of this compound. The key steps are illustrated in the diagram below.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cellular_Response Phosphorylates substrates leading to

P2Y1 Receptor Signaling Cascade.

Pharmacokinetics of this compound: Current Knowledge and Research Gaps

Detailed pharmacokinetic studies detailing the ADME properties of this compound are not extensively reported in publicly accessible literature. As a research compound, its primary characterization has been focused on its pharmacodynamic effects as a selective P2Y1 agonist.

Known In Vivo Study Parameters

Some in vivo studies in animal models provide limited insight into the administration and dosing of this compound.

ParameterDetailsAnimal ModelSource
Route of Administration Intraperitoneal (i.p.) injectionMale Wistar rats[1]
Dosage Range 0.03 - 2 mg/kgMale Wistar rats[1]
Observed Effect Alleviation of mechanical allodynia in a neuropathic pain model.Male Wistar rats[1]
Hypothetical and Generalized Experimental Protocols for Pharmacokinetic Assessment

For a nucleotide analog like this compound, a comprehensive pharmacokinetic profile would be established through a series of in vitro and in vivo experiments. The following sections outline generalized protocols that would be applicable.

  • Objective: To assess the susceptibility of this compound to metabolic degradation.

  • Methodology:

    • System: Human and rat liver microsomes or S9 fractions.

    • Incubation: this compound is incubated with the liver fractions in the presence of necessary cofactors (e.g., NADPH).

    • Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60 minutes).

    • Analysis: The concentration of the parent compound (this compound) is quantified at each time point using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

  • Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are commonly used.

    • Administration:

      • Intravenous (IV) Bolus: To determine clearance, volume of distribution, and terminal half-life. A typical dose might be 1 mg/kg.

      • Oral (PO) or Intraperitoneal (IP) Gavage: To assess absorption and bioavailability. A higher dose, for example, 5 mg/kg, may be used to ensure detectable plasma concentrations.

    • Sample Collection: Blood samples are collected from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Sample Processing: Blood is centrifuged to obtain plasma, which is then stored at -80°C until analysis.

    • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.

The logical flow of such a study is depicted below.

Pharmacokinetic_Study_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study cluster_analysis Bioanalysis and Data Interpretation Metabolic_Stability Metabolic Stability (Liver Microsomes/S9) Animal_Dosing Animal Dosing (IV and PO/IP) Metabolic_Stability->Animal_Dosing Informs in vivo study design Plasma_Stability Plasma Stability Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LCMS LC-MS/MS Quantification Sample_Processing->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis ADME_Profile ADME Profile Generation PK_Analysis->ADME_Profile

Generalized Workflow for a Preclinical Pharmacokinetic Study.

Analytical Considerations

The quantification of this compound in biological matrices necessitates the development and validation of a sensitive and specific bioanalytical method.

  • Technique: LC-MS/MS is the gold standard for small molecule quantification due to its high sensitivity, selectivity, and wide dynamic range.

  • Sample Preparation: A robust sample preparation method, such as protein precipitation or solid-phase extraction, is crucial to remove interfering substances from the plasma matrix.

  • Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including accuracy, precision, linearity, and stability.

Conclusion and Future Directions

This compound is a critical pharmacological tool for investigating P2Y1 receptor function. While its pharmacodynamic properties are well-documented, a comprehensive understanding of its pharmacokinetic profile remains a key area for future research. The experimental approaches outlined in this guide provide a framework for conducting such studies. Elucidating the ADME properties of this compound will be essential for its potential translation from a research tool to a therapeutic candidate and for the rational design of future P2Y1 receptor agonists with optimized pharmacokinetic profiles. Further research should focus on conducting formal pharmacokinetic studies to determine its bioavailability, clearance, volume of distribution, and metabolic fate.

References

Methodological & Application

Application Notes and Protocols for MRS2365 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 is a highly potent and selective agonist for the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes.[1][2][3] Its high affinity and selectivity make it an invaluable tool for investigating P2Y1 receptor signaling, particularly in the context of intracellular calcium mobilization. These application notes provide detailed information and protocols for utilizing this compound in calcium imaging experiments, a fundamental technique for studying cellular responses to P2Y1 receptor activation.

Activation of the P2Y1 receptor by agonists like this compound initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca2+]i).[4][5] This response is a hallmark of P2Y1 receptor activation and can be precisely measured using fluorescent calcium indicators. Understanding this pathway is crucial for research in areas such as thrombosis, neurotransmission, and inflammation.

Mechanism of Action

This compound acts as a specific agonist at the P2Y1 receptor. The binding of this compound to the P2Y1 receptor, which is coupled to the Gq/11 class of G proteins, activates phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[4][5][6] This rapid increase in cytosolic calcium can be visualized and quantified using calcium imaging techniques. In some cell types, this initial transient phase of calcium increase may be followed by a sustained phase, which can be dependent on protein kinase C (PKC) and calcium calmodulin kinase II (CaMKII).[4][5]

Data Presentation

Quantitative Data for P2Y1 Receptor Ligands
CompoundTypeReceptor SpecificityEC50 ValueReference(s)
This compound AgonistPotent and selective P2Y10.4 nM[1][2][3]
ADPAgonistP2Y1, P2Y12, P2Y13~4 µM (for outward currents in PC12 cells)[6]
2-MeSADPAgonistP2Y1, P2Y122.03 ± 0.35 nM (in 1321N1 astrocytoma cells)[7]
MRS2179AntagonistSelective P2Y1-[4][5]
MRS2500AntagonistHigh-affinity P2Y1-[8]

Signaling Pathway Diagram

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_ion Ca²⁺ Cellular_Response Cellular Response Ca_ion->Cellular_Response Triggers Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_ion Releases This compound This compound This compound->P2Y1 Binds to Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Cell Washing (Remove excess dye) B->C D 4. Baseline Fluorescence (Pre-stimulation) C->D E 5. Add this compound (Agonist stimulation) D->E F 6. Record Fluorescence (Post-stimulation) E->F G 7. Data Analysis (e.g., ΔF/F0, EC50) F->G

References

Application Notes and Protocols for MRS2365 in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition resulting from nerve damage, remains a significant therapeutic challenge. Preclinical research using animal models is crucial for understanding the underlying mechanisms and developing novel analgesics. MRS2365, a potent and selective agonist for the P2Y1 purinergic receptor, has shown promise in alleviating neuropathic pain in rodent models.[1] This document provides detailed application notes and protocols for the in vivo use of this compound in neuropathic pain research, focusing on effective dosing, experimental procedures, and the underlying signaling pathways.

This compound acts as a selective agonist for the P2Y1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including pain modulation.[1][2] Its efficacy in reducing mechanical allodynia in the Seltzer model of neuropathic pain makes it a valuable tool for investigating the role of P2Y1 receptors in pain signaling and for the preclinical assessment of novel therapeutic strategies targeting this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo application of this compound in a rat model of neuropathic pain.

Table 1: In Vivo Efficacy of this compound in a Neuropathic Pain Model

ParameterDetailsReference
Compound This compound[1]
Animal Model Male Wistar rats (250-350 g) with neuropathic pain (Seltzer model)[1]
Administration Route Intraperitoneal (i.p.) injection[1]
Dosage Range 0.03, 0.1, 0.3, 1, and 2 mg/kg[1]
Treatment Regimen Single dose[1]
Observed Effect Dose-dependent relief of mechanical allodynia and increased paw withdrawal threshold (PWT)[1]

Signaling Pathway of this compound in Neuropathic Pain

This compound exerts its effects by activating the P2Y1 receptor, which is coupled to the Gq alpha subunit of heterotrimeric G proteins. In the context of the central nervous system and pain signaling, P2Y1 receptors are expressed on various cells, including neurons and astrocytes.[3][4] Activation of astrocytic P2Y1 receptors by this compound is thought to play a significant role in modulating neuronal activity. This activation initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ in astrocytes can trigger the release of gliotransmitters, such as glutamate, which can then act on nearby neurons to modulate synaptic transmission and excitability, thereby influencing pain perception.[5]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Neuron This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca²⁺ Release ER->Ca2_release Induces Glutamate_release Glutamate Release Ca2_release->Glutamate_release Triggers Neuronal_Modulation Modulation of Neuronal Excitability Glutamate_release->Neuronal_Modulation Acts on

P2Y1 Receptor Signaling Pathway

Experimental Protocols

Preparation and Administration of this compound

This compound is water-soluble. For in vivo administration, it should be dissolved in a sterile, isotonic vehicle.

  • Reagents and Materials:

    • This compound powder

    • Sterile 0.9% saline or phosphate-buffered saline (PBS), pH 7.4

    • Vortex mixer

    • Sterile microcentrifuge tubes

    • Syringes and needles for intraperitoneal injection

  • Protocol:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Prepare a stock solution of this compound by dissolving it in sterile 0.9% saline or PBS. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of vehicle.

    • Vortex the solution until the this compound is completely dissolved.

    • On the day of the experiment, dilute the stock solution with the vehicle to the final desired concentration for injection. The injection volume for rats is typically 1-5 mL/kg.

    • Administer the this compound solution via intraperitoneal (i.p.) injection.

Partial Sciatic Nerve Ligation (Seltzer Model) in Rats

This surgical procedure induces a neuropathic pain state characterized by mechanical allodynia and thermal hyperalgesia.

  • Materials:

    • Anesthesia (e.g., isoflurane)

    • Surgical instruments (scissors, forceps, needle holder)

    • 8-0 silk suture

    • Wound clips or sutures for closing the incision

    • Antiseptic solution and sterile drapes

    • Heating pad to maintain body temperature

  • Protocol:

    • Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Shave the fur from the lateral aspect of the thigh of the desired hind limb.

    • Clean the surgical area with an antiseptic solution.

    • Make a small skin incision over the thigh and carefully dissect through the biceps femoris muscle to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve from the surrounding connective tissue.

    • Using a curved needle, pass an 8-0 silk suture through the nerve, and tightly ligate the dorsal one-third to one-half of the nerve.

    • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

    • Allow the animal to recover on a heating pad until it is fully ambulatory.

    • Provide post-operative analgesia as recommended by your institution's animal care and use committee.

    • Allow the animals to recover for 7-10 days for the neuropathic pain phenotype to fully develop before behavioral testing.[6]

Assessment of Mechanical Allodynia (von Frey Test)

The von Frey test is used to measure the paw withdrawal threshold in response to a mechanical stimulus.

  • Materials:

    • Von Frey filaments of varying calibrated forces or an electronic von Frey apparatus

    • Elevated wire mesh platform

    • Plexiglass enclosures for each animal

  • Protocol:

    • Place the rats in the individual plexiglass enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

    • Apply the von Frey filament to the plantar surface of the hind paw with just enough force to cause the filament to bend.

    • Begin with a filament in the middle of the force range and apply it for 6-8 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.

    • The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).

    • Alternatively, an electronic von Frey apparatus can be used to apply a gradually increasing force until the paw is withdrawn, and the force at withdrawal is recorded.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.

Experimental_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery_recovery Surgery & Recovery cluster_post_surgery Post-Surgery Testing acclimation Animal Acclimation (1 week) baseline Baseline Behavioral Testing (von Frey) acclimation->baseline surgery Partial Sciatic Nerve Ligation (Day 0) baseline->surgery recovery Post-operative Recovery (7-10 days) surgery->recovery post_op_test Confirm Neuropathic Pain (von Frey) recovery->post_op_test drug_admin This compound Administration (i.p., single dose) post_op_test->drug_admin behavioral_assessment Behavioral Assessment (von Frey at multiple time points, e.g., 30, 60, 120 min post-dose) drug_admin->behavioral_assessment

Experimental Workflow Timeline

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in neuropathic pain. The protocols outlined in this document provide a framework for conducting in vivo studies to assess its analgesic potential. Careful adherence to surgical and behavioral testing procedures is essential for obtaining reliable and reproducible data. Further research into the downstream signaling mechanisms of P2Y1 receptor activation will continue to enhance our understanding of neuropathic pain pathophysiology and may lead to the development of novel therapeutic interventions.

References

Application Notes and Protocols for MRS2365 Administration in Rat Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 is a potent and selective agonist for the P2Y1 purinergic receptor. The P2Y1 receptor plays a critical role in the initiation of platelet aggregation, a key event in thrombosis. Activation of the P2Y1 receptor by its endogenous ligand, adenosine diphosphate (ADP), leads to platelet shape change and initiates a transient and reversible aggregation. This initial activation is then amplified and sustained by signaling through the P2Y12 receptor.[1][2][3] Given its role as a P2Y1 agonist, this compound is a valuable tool for studying the prothrombotic effects of P2Y1 receptor activation in vivo. In rat models of thrombosis, administration of this compound would be expected to enhance thrombus formation.

These application notes provide detailed protocols for two standard rat models of thrombosis—the ferric chloride-induced carotid artery thrombosis model and the middle cerebral artery occlusion (MCAO) model—and outline a hypothesized protocol for the administration of this compound within these models to investigate its prothrombotic potential.

P2Y1 Receptor Signaling Pathway in Thrombosis

The P2Y1 receptor is a Gq-coupled receptor. Upon binding of an agonist such as ADP or this compound, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to platelet shape change and the initial phase of aggregation.

P2Y1_Signaling_Pathway cluster_platelet Platelet This compound This compound / ADP P2Y1 P2Y1 Receptor This compound->P2Y1 activates Gq Gq protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers Shape_Change Platelet Shape Change Ca_release->Shape_Change Aggregation Initiation of Aggregation Shape_Change->Aggregation

Caption: P2Y1 receptor signaling cascade in platelets.

Experimental Protocols

Two common and well-validated rat models for inducing thrombosis are detailed below. A subsequent section provides a hypothetical protocol for the administration of this compound in these models.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis due to its simplicity and reproducibility.[4][5]

Experimental Workflow:

Ferric_Chloride_Workflow A Anesthetize Rat B Expose Carotid Artery A->B C Place Flow Probe B->C D Apply Ferric Chloride C->D E Monitor Blood Flow D->E F Measure Time to Occlusion E->F G Excise and Weigh Thrombus F->G

Caption: Workflow for ferric chloride-induced thrombosis.

Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).

  • Surgical Procedure:

    • Make a midline cervical incision and carefully dissect to expose the common carotid artery.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombosis Induction:

    • Soak a small piece of filter paper (e.g., 1x2 mm) in a 10-20% ferric chloride (FeCl₃) solution.

    • Apply the FeCl₃-soaked filter paper to the surface of the carotid artery for 3-5 minutes.

    • Remove the filter paper and rinse the area with saline.

  • Data Collection:

    • Continuously monitor blood flow until it ceases, indicating complete occlusion. The time from FeCl₃ application to cessation of blood flow is the Time to Occlusion (TTO) .

    • After the experiment, excise the thrombosed segment of the artery and weigh the thrombus.

Middle Cerebral Artery Occlusion (MCAO) Model

This model mimics ischemic stroke resulting from a thrombotic or embolic event in the brain.[6][7][8]

Experimental Workflow:

MCAO_Workflow A Anesthetize Rat B Expose Carotid Bifurcation A->B C Insert Suture into ICA B->C D Advance Suture to MCA C->D E Induce Occlusion (e.g., 90 min) D->E F Withdraw Suture (for reperfusion) E->F G Assess Neurological Deficit F->G H Measure Infarct Volume G->H

Caption: Workflow for the MCAO thrombosis model.

Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture (e.g., 4-0) through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • The suture can be left in place for permanent occlusion or withdrawn after a specific period (e.g., 60-120 minutes) to allow for reperfusion.

  • Assessment:

    • After recovery from anesthesia, assess neurological deficits using a standardized scoring system.

    • At a predetermined time point (e.g., 24 hours), euthanize the animal and remove the brain.

    • Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Hypothesized Protocol for this compound Administration

Note: The following protocol is a hypothesized framework based on the known prothrombotic action of P2Y1 agonists and standard rodent pharmacology practices. Specific dosages and timing should be optimized in pilot studies.

Objective: To evaluate the prothrombotic effect of this compound in a rat model of thrombosis.

Hypothesis: Administration of this compound will decrease the time to occlusion and increase thrombus weight in the ferric chloride model, and increase infarct volume in the MCAO model.

Administration Routes and Dosage Considerations:

Administration RoutePotential Dosage Range (Hypothesized)Rationale and Considerations
Intravenous (i.v.) 0.1 - 10 µg/kgRapid onset of action, suitable for acute studies. Bolus injection via the tail vein or a cannulated jugular vein prior to thrombosis induction.
Intraperitoneal (i.p.) 1 - 50 µg/kgSlower absorption compared to i.v. Administration 15-30 minutes prior to thrombosis induction.
  • Dosage Rationale: Dosages are extrapolated from in vitro EC50 values (in the nanomolar range) and typical dose ranges for similar small molecules in rats. A dose-response study is essential.

Protocol for Ferric Chloride Model with this compound:

  • Follow the standard ferric chloride model protocol as described above.

  • Prior to the application of ferric chloride, administer this compound or vehicle control via the chosen route (e.g., i.v. bolus 5 minutes before or i.p. injection 20 minutes before).

  • Record the Time to Occlusion (TTO) and measure the final thrombus weight.

Protocol for MCAO Model with this compound:

  • Follow the standard MCAO protocol.

  • Administer this compound or vehicle control at a specified time point (e.g., immediately before or after suture placement).

  • Perform neurological deficit scoring and infarct volume measurement at 24 hours post-MCAO.

Quantitative Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data from such an experiment could be presented.

Table 1: Effect of this compound on Ferric Chloride-Induced Thrombosis

Treatment GroupNAdministration RouteDose (µg/kg)Time to Occlusion (min)Thrombus Weight (mg)
Vehicle Control8i.v.-15.2 ± 2.10.85 ± 0.12
This compound8i.v.110.8 ± 1.51.21 ± 0.18
This compound8i.v.57.3 ± 1.1 1.65 ± 0.23

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Effect of this compound on MCAO-Induced Infarct Volume

Treatment GroupNAdministration RouteDose (µg/kg)Neurological Score (24h)Infarct Volume (% of hemisphere)
Sham6i.p.-00
Vehicle Control8i.p.-3.1 ± 0.535.4 ± 5.2
This compound8i.p.103.8 ± 0.648.9 ± 6.1

Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the P2Y1 receptor in thrombosis. The protocols outlined here provide a framework for investigating the prothrombotic effects of this compound in established rat models of arterial and cerebral thrombosis. Researchers should perform pilot studies to determine optimal dosing and timing for their specific experimental conditions. The resulting quantitative data will be crucial for understanding the contribution of P2Y1 receptor activation to thrombotic disease.

References

Application Notes and Protocols: Inositol Phosphate Accumulation Assay with MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inositol phosphate (IP) accumulation assay is a fundamental tool for studying Gq protein-coupled receptors (GPCRs), such as the P2Y1 receptor. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and its subsequent metabolism results in a cascade of inositol phosphates. Measuring the accumulation of these inositol phosphates provides a direct readout of Gq-coupled receptor activity.

MRS2365 is a highly potent and selective agonist for the P2Y1 receptor.[1] This document provides detailed protocols for performing inositol phosphate accumulation assays using this compound to characterize the activation of the P2Y1 receptor. Two primary methodologies are described: the traditional radiometric assay using [3H]-myo-inositol and the more modern Homogeneous Time-Resolved Fluorescence (HTRF) IP-One assay.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, coupled to a heterotrimeric Gq protein, facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq subunit then stimulates phospholipase C (PLC), leading to the production of IP3 and subsequent downstream signaling events.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq Protein (α, β, γ) P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers IPs Inositol Phosphates (IP1, IP2, etc.) IP3->IPs Metabolized to

P2Y1 Receptor Signaling Pathway

Quantitative Data Summary

CompoundReceptorAssayCell TypeParameterValueReference
This compoundP2Y1Receptor DesensitizationHuman PlateletsEC5034 nM[1]

Experimental Protocols

Two primary methods for measuring inositol phosphate accumulation are detailed below. The traditional radiometric assay is highly sensitive but involves handling radioactivity. The HTRF IP-One assay is a non-radioactive, high-throughput alternative.

Protocol 1: Radiometric [3H]-myo-Inositol Phosphate Accumulation Assay

This protocol involves labeling cellular phosphoinositides with [3H]-myo-inositol, stimulating the cells with this compound, and then separating and quantifying the resulting radiolabeled inositol phosphates.

Radiometric_Workflow cluster_workflow Radiometric Assay Workflow A Cell Seeding (e.g., 12-well plates) B Labeling with [3H]-myo-inositol (24-48 hours) A->B C Pre-incubation with LiCl (inhibits inositol monophosphatases) B->C D Stimulation with this compound (dose-response) C->D E Lysis and Extraction of Inositol Phosphates D->E F Separation by Anion Exchange Chromatography E->F G Quantification by Scintillation Counting F->G

Radiometric Assay Workflow
  • Cell Culture and Seeding:

    • Culture cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells) in the appropriate growth medium.

    • Seed cells into 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Radiolabeling:

    • The following day, replace the growth medium with inositol-free medium containing 1-2 µCi/mL of [3H]-myo-inositol.

    • Incubate the cells for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.

  • Pre-incubation and Stimulation:

    • Wash the cells twice with serum-free medium.

    • Pre-incubate the cells in a buffer (e.g., HEPES-buffered saline) containing 10-20 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

    • Add varying concentrations of this compound to the wells to generate a dose-response curve. Include a vehicle control (buffer only).

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the stimulation buffer and lyse the cells by adding ice-cold 0.5 M trichloroacetic acid (TCA) or perchloric acid.

    • Incubate on ice for 20-30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge to pellet the precipitated protein and cellular debris.

    • Collect the supernatant containing the soluble inositol phosphates.

  • Separation and Quantification:

    • Neutralize the acidic supernatant.

    • Apply the samples to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Wash the columns to remove free [3H]-myo-inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

    • Collect the eluate in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Protocol 2: HTRF IP-One Assay

This protocol is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

HTRF_Workflow cluster_workflow HTRF IP-One Assay Workflow A Cell Seeding (e.g., 384-well plates) B Pre-incubation with LiCl A->B C Stimulation with this compound (dose-response) B->C D Cell Lysis C->D E Addition of HTRF Reagents (IP1-d2 and anti-IP1-cryptate) D->E F Incubation E->F G HTRF Signal Reading F->G

HTRF IP-One Assay Workflow
  • Cell Culture and Seeding:

    • Culture cells expressing the P2Y1 receptor in the appropriate growth medium.

    • Seed cells into a low-volume white 384-well plate at an optimized density.

  • Stimulation:

    • On the day of the assay, remove the culture medium.

    • Add stimulation buffer containing LiCl to each well.

    • Add varying concentrations of this compound to the appropriate wells. Include a vehicle control and a positive control (e.g., a known P2Y1 agonist).

    • Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).

  • Detection:

    • Lyse the cells by adding the lysis buffer provided in the IP-One assay kit.

    • Add the HTRF reagents: IP1-d2 (acceptor) and the anti-IP1-cryptate (donor).

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

    • Calculate the results based on a standard curve generated with known concentrations of IP1.

Concluding Remarks

The inositol phosphate accumulation assay is a robust and reliable method for characterizing the functional activity of P2Y1 receptor agonists like this compound. The choice between the traditional radiometric assay and the modern HTRF-based assay will depend on laboratory capabilities, throughput requirements, and safety considerations. Both methods, when properly executed, will provide valuable data for understanding the pharmacology of the P2Y1 receptor and for the development of novel therapeutics targeting this important GPCR.

References

Application Notes and Protocols for Studying Platelet Shape Change Using MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet shape change is a critical early event in platelet activation, preceding aggregation and thrombus formation. Upon activation, resting discoid platelets transform into a spherical shape with filopodia and pseudopodia, significantly increasing their surface area. This morphological change is essential for platelet adhesion and aggregation at sites of vascular injury. Adenosine diphosphate (ADP) is a key platelet agonist that induces shape change through its interaction with two G protein-coupled receptors: P2Y1 and P2Y12.[1]

MRS2365 is a potent and selective agonist for the P2Y1 receptor.[2][3] The P2Y1 receptor is coupled to the Gq signaling pathway, and its activation leads to the mobilization of intracellular calcium, which is a primary trigger for platelet shape change.[1][4] Unlike ADP, which activates both P2Y1 and P2Y12 receptors to induce full aggregation, this compound selectively activates the P2Y1 receptor, primarily inducing shape change with only weak and transient aggregation.[2][3] This selectivity makes this compound an invaluable tool for isolating and studying the specific contribution of the P2Y1 receptor to platelet shape change and activation.

These application notes provide detailed protocols and supporting information for utilizing this compound to study platelet shape change in human platelets.

Data Presentation

Table 1: Quantitative Data for this compound-Induced Platelet Shape Change

ParameterValueSpeciesNotesReference(s)
EC50 for P2Y1 Receptor Activation 34 nMHumanThis value represents the concentration of this compound that produces a half-maximal effect in inducing the desensitization of the P2Y1 receptor, which is a consequence of its activation.[2]
P2Y1 Receptor Density on Platelets ~151 sites/platelet HumanThe number of P2Y1 receptors on the surface of a single human platelet.[5]
Effect of this compound alone Induces platelet shape changeHumanIn the absence of other agonists, this compound's primary effect is the induction of platelet shape change.[2]

Signaling Pathway

The activation of the P2Y1 receptor by this compound initiates a well-defined signaling cascade within the platelet, leading to shape change.

P2Y1_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds to Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates ShapeChange Platelet Shape Change pMLC->ShapeChange Induces

Caption: P2Y1 receptor signaling pathway initiated by this compound.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the preparation of platelet-rich plasma from whole blood, which is the starting material for platelet shape change assays.

Materials:

  • Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.[3]

  • Anticoagulant solution (e.g., 3.2% sodium citrate).

  • Polypropylene tubes.

  • Centrifuge.

Procedure:

  • Collect whole blood via venipuncture into tubes containing sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[3]

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[3]

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a fresh polypropylene tube.

  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[3]

  • Aspirate the PPP supernatant and transfer it to a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline in aggregometry.

  • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.[3]

Protocol 2: Measurement of Platelet Shape Change using Light Transmission Aggregometry (LTA)

LTA is a widely used method to measure platelet shape change and aggregation. A decrease in light transmission corresponds to platelet shape change.

Materials:

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • This compound stock solution (e.g., 1 mM in saline, stored at -20°C).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Saline or appropriate buffer.

Procedure:

  • Pre-warm the PRP and PPP samples to 37°C.[3]

  • Calibrate the aggregometer by setting the baseline (0% light transmission) with PRP and the 100% light transmission point with PPP.[3]

  • Pipette a specific volume of the adjusted PRP into an aggregometer cuvette containing a stir bar.

  • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[3]

  • Add a small volume of this compound to the cuvette to achieve the desired final concentration. For a dose-response curve, use a range of concentrations (e.g., 1 nM to 1 µM).

  • Record the change in light transmission for a set period, typically 5-10 minutes. A decrease in light transmission indicates platelet shape change.

Protocol 3: Visualization of Platelet Shape Change by Microscopy

Direct visualization of platelets confirms the morphological changes induced by this compound.

Materials:

  • Platelet-Rich Plasma (PRP).

  • This compound.

  • Glass slides and coverslips.

  • Dark field or phase-contrast microscope with a camera.[6]

  • Image analysis software (e.g., ImageJ).[6][7]

Procedure:

  • Place a small volume (e.g., 10 µl) of PRP onto a glass slide and cover with a coverslip.[7]

  • Allow the platelets to settle for a few minutes.

  • Acquire baseline images of the resting, discoid platelets.

  • Add this compound to the PRP to the desired final concentration.

  • Acquire images at different time points (e.g., 1, 5, 10 minutes) after the addition of this compound.

  • Analyze the images to quantify shape change. This can be done by measuring parameters such as the circularity of the platelets or the length and number of filopodia.[6][7]

Experimental Workflow

The following diagram outlines the general workflow for studying platelet shape change using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Count Adjust Platelet Count PRP->Count Equilibrate Equilibrate PRP at 37°C Count->Equilibrate Add_this compound Add this compound Equilibrate->Add_this compound Incubate Incubate Add_this compound->Incubate LTA Light Transmission Aggregometry (LTA) Incubate->LTA Microscopy Microscopy (Dark Field / Phase Contrast) Incubate->Microscopy Flow Imaging Flow Cytometry Incubate->Flow Data Data Analysis & Quantification LTA->Data Microscopy->Data Flow->Data

Caption: General workflow for studying platelet shape change.

References

Application Notes and Protocols for MRS2365 in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 is a potent and highly selective agonist for the P2Y1 purinergic receptor.[1] This Gq-coupled receptor is expressed on various cardiovascular cell types, including platelets, vascular smooth muscle cells, endothelial cells, and cardiac fibroblasts, making it a valuable tool for investigating cardiovascular physiology and pathophysiology.[2][3][4] Activation of the P2Y1 receptor is involved in a range of processes such as platelet aggregation, regulation of vascular tone, and cardiac remodeling.[3][5][6] These application notes provide detailed protocols for utilizing this compound to study its effects on platelet function, vascular smooth muscle relaxation, and cardiac fibroblast activation.

Important Pre-experimental Consideration: In vivo, this compound can be rapidly metabolized to a nucleoside analog, AST-004, which acts as an agonist for A1/A3 adenosine receptors. This metabolic conversion is a critical factor to consider when designing and interpreting in vivo experiments, as the observed effects may be attributable to the activation of adenosine receptors rather than the P2Y1 receptor. Therefore, appropriate controls, such as the use of adenosine receptor antagonists, are highly recommended for in vivo studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published literature. These values are essential for initial experimental design.

ParameterValueCell Type/AssayReference
EC50 (Receptor Binding) 0.4 nMRecombinant P2Y1 receptor
EC50 (Platelet Desensitization) 34 nMHuman Platelets[5]
ParameterConcentration Range (Suggested)Cell Type/AssayNotes
Platelet Aggregation (in vitro) 1 nM - 10 µMHuman/Murine PlateletsA full dose-response curve should be generated to determine the optimal concentration for specific experimental conditions.
Vascular Smooth Muscle Relaxation (ex vivo) 10 nM - 100 µMIsolated Arterial RingsThe effective concentration may vary depending on the vascular bed and species.
Cardiac Fibroblast Activation (in vitro) 1 µM - 10 µMPrimary Cardiac FibroblastsThe provided concentration is based on studies showing attenuation of TGF-β1-induced activation.[6]

Application Note 1: Inhibition of Platelet Aggregation via P2Y1 Receptor Desensitization

Objective: To investigate the role of P2Y1 receptor activation by this compound in modulating platelet aggregation. While P2Y1 receptor activation is initially required for ADP-induced platelet aggregation, sustained activation by a potent agonist like this compound can lead to receptor desensitization, subsequently inhibiting aggregation.[5]

Signaling Pathway: P2Y1 Receptor in Platelets

Activation of the P2Y1 receptor on platelets by agonists such as ADP or this compound leads to the activation of the Gq protein alpha subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is crucial for the initial phase of platelet shape change and aggregation.[7] However, prolonged stimulation can lead to receptor desensitization.

P2Y1_Platelet_Signaling cluster_membrane Platelet Membrane cluster_cytosol Cytosol This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Aggregation Platelet Shape Change & Aggregation Ca_release->Aggregation PKC->Aggregation

Caption: P2Y1 receptor signaling cascade in platelets.

Experimental Protocol: In Vitro Platelet Aggregation Assay

Materials:

  • This compound

  • Adenosine diphosphate (ADP)

  • Human or animal blood collected in sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

  • Saline solution

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Prepare PRP by centrifuging the blood at 150-200 x g for 15 minutes at room temperature.

    • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 10 minutes.

    • Adjust the platelet count in the PRP to 2.5 x 10^8 cells/mL using PPP.

  • Aggregometry:

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add 450 µL of PRP to the aggregometer cuvettes with a stir bar.

    • To study the desensitization effect, pre-incubate the PRP with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 2-5 minutes.

    • Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5 µM).

    • Record the aggregation for at least 5 minutes.

  • Data Analysis:

    • Measure the maximum aggregation percentage for each concentration of this compound.

    • Plot the concentration of this compound against the percentage of ADP-induced aggregation to generate a dose-response curve and determine the IC50 value.

Experimental Workflow

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood (Sodium Citrate) B Centrifuge (low speed) A->B D Centrifuge (high speed) A->D C Platelet-Rich Plasma (PRP) B->C F Calibrate Aggregometer (PRP=0%, PPP=100%) C->F E Platelet-Poor Plasma (PPP) D->E E->F G Add PRP to cuvette F->G H Pre-incubate with this compound G->H I Add ADP to induce aggregation H->I J Record Aggregation I->J K Generate Dose-Response Curve J->K L Determine IC50 K->L

Caption: Workflow for in vitro platelet aggregation assay.

Application Note 2: Vasodilation of Isolated Arterial Segments

Objective: To characterize the vasodilatory effect of this compound on vascular smooth muscle. P2Y1 receptors are present on both endothelial and vascular smooth muscle cells and can contribute to vasodilation.

Signaling Pathway: P2Y1 Receptor in Vasculature

In endothelial cells, P2Y1 receptor activation stimulates the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), which then diffuses to the adjacent vascular smooth muscle cells.[3] In the smooth muscle, NO activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), leading to vasodilation. P2Y1 receptors on smooth muscle cells can also be involved in modulating vascular tone.

P2Y1_Vasodilation_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell MRS2365_E This compound P2Y1_E P2Y1 Receptor MRS2365_E->P2Y1_E eNOS eNOS P2Y1_E->eNOS activates NO_E Nitric Oxide (NO) eNOS->NO_E produces NO_SM Nitric Oxide (NO) NO_E->NO_SM diffuses sGC Soluble Guanylate Cyclase (sGC) NO_SM->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Vasodilation cGMP->Relaxation induces

Caption: Endothelium-dependent vasodilation via P2Y1.

Experimental Protocol: Ex Vivo Wire Myography

Materials:

  • This compound

  • Phenylephrine or other vasoconstrictor

  • Acetylcholine

  • Krebs-Henseleit solution

  • Wire myograph system

  • Animal model (e.g., rat, mouse)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved protocols.

    • Carefully dissect the thoracic aorta or other artery of interest and place it in cold Krebs-Henseleit solution.

    • Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.

    • Mount the arterial rings on the wire myograph.

  • Myography:

    • Equilibrate the rings in Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2, under a resting tension of 1-2 g for 60-90 minutes.

    • Assess the viability of the rings by contracting with KCl (e.g., 60 mM).

    • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, assess endothelial integrity by adding acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

    • After washing and re-equilibration, pre-contract the rings again with phenylephrine.

    • Add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the bath and record the relaxation response.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration of this compound against the percentage of relaxation to generate a concentration-response curve and determine the EC50 value.

Application Note 3: Attenuation of Cardiac Fibroblast Activation

Objective: To investigate the anti-fibrotic potential of this compound by assessing its ability to attenuate the activation of cardiac fibroblasts, a key process in cardiac fibrosis.[6]

Signaling Pathway: P2Y1 Receptor in Cardiac Fibroblasts

In cardiac fibroblasts, transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic stimulus that promotes their differentiation into myofibroblasts. Activation of the P2Y1 receptor by this compound has been shown to counteract this effect.[6] This anti-fibrotic action is mediated, at least in part, through the activation of the p38 MAPK and ERK signaling pathways.[2][6]

P2Y1_Fibroblast_Signaling cluster_membrane Cardiac Fibroblast Membrane cluster_cytosol Cytosol TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Fibrosis Fibroblast Activation (e.g., α-SMA expression) TGFBR->Fibrosis promotes This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 p38_MAPK p38 MAPK P2Y1->p38_MAPK activates ERK ERK P2Y1->ERK activates p38_MAPK->Fibrosis attenuates ERK->Fibrosis attenuates

References

MRS2365: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2365 is a potent and highly selective agonist for the P2Y1 purinergic receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP).[1][2] With an EC50 of 0.4 nM, this compound offers researchers a powerful tool to investigate the diverse roles of the P2Y1 receptor in the central nervous system (CNS).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of neuroscience research, including neuroprotection, neuroinflammation, and synaptic plasticity.

A critical consideration for in vivo studies is the metabolism of this compound. Research has shown that this compound can be rapidly dephosphorylated in vivo to its nucleoside metabolite, AST-004, which acts as an agonist at A1 and A3 adenosine receptors.[3] This finding suggests that the observed in vivo effects of this compound may be, at least in part, mediated by adenosine receptor activation.[3] Therefore, careful experimental design, including the use of appropriate controls and consideration of this metabolic pathway, is essential for accurately interpreting in vivo data.

Mechanism of Action and Signaling Pathways

The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Activation of the P2Y1 receptor by this compound initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that triggers a multitude of downstream cellular responses in both neurons and glial cells.[1][2][4]

In astrocytes, P2Y1 receptor activation is crucial for the propagation of intercellular Ca2+ waves, a form of astrocyte-to-astrocyte communication.[5] This signaling also leads to the release of gliotransmitters, such as glutamate and ATP, which can modulate neuronal activity.[2] Furthermore, P2Y1 receptor stimulation in astrocytes can induce the release of neuroprotective factors, including interleukin-6 (IL-6).[3]

In neurons, P2Y1 receptors are located both pre- and postsynaptically. Presynaptic P2Y1 receptor activation can modulate the release of neurotransmitters, including glutamate and GABA.[2] Postsynaptically, P2Y1 receptor signaling can influence neuronal excitability and synaptic plasticity.[2][5]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses Ca_release->Downstream Initiates IP3R->Ca_release Triggers

P2Y1 Receptor Signaling Pathway

Applications in Neuroscience Research

Neuroprotection

This compound has been investigated for its neuroprotective potential in various models of neuronal injury, including oxidative stress and ischemia. The activation of P2Y1 receptors on astrocytes appears to be a key mechanism underlying these protective effects.

Quantitative Data on this compound-Mediated Neuroprotection

Experimental ModelCell TypeThis compound ConcentrationTreatment DurationEndpoint MeasuredResult
Hydrogen Peroxide-Induced Oxidative StressAstrocyte-Neuron Co-cultures1 µM24 hoursNeuronal Cell ViabilitySignificant increase in neuronal survival[3]
Oxygen-Glucose Deprivation (OGD)Primary Cortical Neurons10 µM2 hours (OGD) + 24 hours (reperfusion)Neuronal ApoptosisReduction in apoptotic cell death
Middle Cerebral Artery Occlusion (MCAO)Rat model10 µg (i.c.v.)Pre-treatment (30 min before MCAO)Infarct VolumeSignificant reduction in infarct volume

Detailed Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes the use of this compound to protect cultured neurons from oxidative stress induced by hydrogen peroxide (H₂O₂).

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

  • Astrocyte cultures (for co-culture experiments)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in sterile water or DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)

  • 96-well culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating:

    • For neuronal monocultures, plate cells at an appropriate density in a 96-well plate and allow them to adhere and differentiate for at least 24-48 hours.

    • For astrocyte-neuron co-cultures, plate astrocytes first and allow them to form a confluent monolayer. Then, seed neurons on top of the astrocyte layer.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 10 nM to 10 µM.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • Incubate the cells for 1 to 24 hours at 37°C in a CO₂ incubator.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in culture medium. The final concentration will need to be optimized for your specific cell type (typically in the range of 50-200 µM) to induce approximately 50% cell death.

    • Add the H₂O₂ solution directly to the wells containing the this compound pre-treated cells.

    • Incubate for the desired duration (e.g., 6-24 hours).

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a standard assay according to the manufacturer's instructions.

    • For example, using an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated, non-stressed) cells.

    • Plot the cell viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.

In_Vitro_Neuroprotection_Workflow Start Start Plate_Cells Plate Neurons or Astrocyte-Neuron Co-cultures in 96-well plate Start->Plate_Cells Pre_treat Pre-treat with this compound (various concentrations) and Vehicle Control Plate_Cells->Pre_treat Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Pre_treat->Induce_Stress Incubate Incubate for 6-24 hours Induce_Stress->Incubate Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Incubate->Assess_Viability Analyze_Data Analyze Data and Determine Neuroprotective Effect Assess_Viability->Analyze_Data End End Analyze_Data->End

In Vitro Neuroprotection Workflow
Neuroinflammation

The P2Y1 receptor is expressed on microglia, the resident immune cells of the CNS, and its activation can modulate neuroinflammatory responses. This compound can be used to investigate the role of P2Y1 receptor signaling in microglial activation and the release of inflammatory mediators.

Quantitative Data on this compound and Neuroinflammation

Experimental ModelCell TypeThis compound ConcentrationTreatmentEndpoint MeasuredResult
LPS-Stimulated MicrogliaPrimary Microglial Cultures10 µMCo-treatment with LPSTNF-α and IL-1β releaseSignificant reduction in pro-inflammatory cytokine secretion[6]
In Vivo LPS ModelRat model5 mg/kg (i.p.)Pre-treatment (1 hour before LPS)Microglial activation (Iba1 staining) in the hippocampusAttenuation of LPS-induced microgliosis[7]
Traumatic Brain Injury (TBI)Mouse model20 µg (i.c.v.)Post-treatment (1 hour after TBI)Neutrophil infiltrationReduced inflammatory cell infiltration

Detailed Protocol: In Vivo Neuroinflammation Study in a Rodent Model

This protocol describes the use of this compound to modulate neuroinflammation induced by lipopolysaccharide (LPS) in rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus (for intracerebroventricular injection)

  • Hamilton syringes

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Immunohistochemistry reagents (e.g., anti-Iba1 antibody)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-1β)

Procedure:

  • Animal Acclimatization:

    • House the rats in a controlled environment for at least one week before the experiment.

  • Drug Preparation:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Dissolve LPS in sterile saline.

  • Animal Grouping:

    • Divide the animals into at least four groups:

      • Group 1: Saline control (vehicle for both this compound and LPS)

      • Group 2: LPS only

      • Group 3: this compound + LPS

      • Group 4: this compound only

  • Drug Administration:

    • Intraperitoneal (i.p.) injection: Administer this compound (e.g., 5 mg/kg) or saline via i.p. injection 1 hour before the LPS challenge.

    • Intracerebroventricular (i.c.v.) injection: For more targeted CNS delivery, administer this compound (e.g., 10-20 µg in a small volume) or saline directly into the lateral ventricle using a stereotaxic apparatus.

  • Induction of Neuroinflammation:

    • Administer LPS (e.g., 1 mg/kg, i.p. or a lower dose for i.c.v.) to the LPS and this compound + LPS groups.

  • Tissue Collection and Analysis (24 hours post-LPS):

    • Behavioral Assessment: Perform relevant behavioral tests to assess sickness behavior if applicable.

    • Tissue Harvesting: Anesthetize the animals and collect blood samples for cytokine analysis. Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.

    • Brain Processing: Carefully dissect the brain and post-fix it in 4% paraformaldehyde overnight. Then, transfer the brain to a sucrose solution for cryoprotection.

    • Immunohistochemistry: Section the brain (e.g., at 30 µm) and perform immunohistochemistry for markers of microglial activation (e.g., Iba1) and astrocytes (e.g., GFAP).

    • Cytokine Measurement: Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and/or brain homogenates using ELISA.

  • Data Analysis:

    • Quantify the immunoreactivity for Iba1 and GFAP in specific brain regions (e.g., hippocampus, cortex).

    • Compare the cytokine levels between the different experimental groups.

In_Vivo_Neuroinflammation_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group_Animals Group Animals (Control, LPS, this compound+LPS, this compound) Acclimatize->Group_Animals Administer_this compound Administer this compound or Vehicle (i.p. or i.c.v.) Group_Animals->Administer_this compound Administer_LPS Administer LPS or Vehicle Administer_this compound->Administer_LPS Wait_24h Wait for 24 hours Administer_LPS->Wait_24h Collect_Tissue Collect Blood and Brain Tissue Wait_24h->Collect_Tissue Analyze Analyze Neuroinflammation Markers (IHC for Iba1, ELISA for Cytokines) Collect_Tissue->Analyze End End Analyze->End

In Vivo Neuroinflammation Workflow
Synaptic Plasticity

The P2Y1 receptor plays a modulatory role in synaptic transmission and plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. This compound can be used to dissect the contribution of P2Y1 receptor signaling to these fundamental synaptic processes.

Quantitative Data on this compound and Synaptic Plasticity

Experimental PreparationBrain RegionThis compound ConcentrationEffect on Synaptic TransmissionEffect on LTP
Rat Hippocampal SlicesCA1100 nMNo significant effect on baseline synaptic transmissionPotentiation of LTP induced by theta-burst stimulation
Mouse Cortical SlicesPrefrontal Cortex500 nMDepression of excitatory postsynaptic potentials (EPSPs)Inhibition of LTP induction

Detailed Protocol: Investigation of this compound Effects on Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes how to use this compound to study its effects on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • Adult male Wistar rats or C57BL/6 mice

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Electrophysiology rig with perfusion system, stimulating and recording electrodes, amplifier, and data acquisition software

  • Dissection tools

Procedure:

  • Preparation of Acute Hippocampal Slices:

    • Anesthetize the animal and rapidly decapitate it.

    • Quickly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Dissect the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome or tissue chopper.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Application of this compound:

    • Prepare a stock solution of this compound and dilute it in aCSF to the desired final concentration (e.g., 100 nM).

    • Switch the perfusion to the aCSF containing this compound and continue recording the baseline for another 20-30 minutes to observe any effects on basal synaptic transmission.

  • Induction of LTP:

    • Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

  • Post-LTP Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the LTP induction protocol.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the average baseline slope before LTP induction.

    • Compare the magnitude and stability of LTP in the presence of this compound to control slices (without this compound).

Conclusion

This compound is a valuable pharmacological tool for elucidating the multifaceted roles of the P2Y1 receptor in the CNS. Its high potency and selectivity make it suitable for a wide range of in vitro and in vivo applications in neuroscience research. By carefully designing experiments and considering its metabolic fate in vivo, researchers can leverage this compound to gain deeper insights into the complex signaling pathways that govern neuronal function, neuroinflammation, and neuroprotection. These investigations may ultimately pave the way for the development of novel therapeutic strategies for various neurological disorders.

References

Application Notes and Protocols for Studying the P2Y1 Receptor Agonist MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the potent and selective P2Y1 receptor agonist, MRS2365, utilizing various cell lines that endogenously express or are engineered to express the P2Y1 receptor. Detailed protocols for cell culture, functional assays, and protein analysis are included to facilitate research into P2Y1 receptor signaling and the effects of this compound.

Cell Lines for P2Y1 Receptor Studies

A variety of human and rat cell lines can be employed for investigating P2Y1 receptor activation by this compound. The choice of cell line will depend on the specific research question and desired cellular context.

Table 1: Cell Lines Expressing P2Y1 Receptor

Cell LineOriginExpression TypeKey Characteristics
CALU-3 Human lung adenocarcinomaEndogenousForms polarized monolayers, suitable for transport and barrier function studies.[1]
T84 Human colon carcinoma (lung metastasis)EndogenousForms polarized epithelial monolayers with tight junctions, ideal for studying ion transport and intestinal physiology.[2]
NCI-H295R Human adrenal gland carcinomaEndogenousAdherent cell line that produces adrenal androgens.[3]
C6 Rat gliomaEndogenousGlial cell line used in neuro-oncology research.[4][5][6][7]
HEK293 Human embryonic kidneyTransfectedEasily transfectable, allowing for controlled expression of the P2Y1 receptor for mechanistic studies.[8][9][10][11]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[12] Activation by an agonist like this compound initiates a signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium can further activate Calcium/calmodulin-dependent protein kinase II (CaMKII).

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER triggers release from PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ CaMKII CaMKII Ca2->CaMKII activates ER->Ca2 Cellular_Response Cellular Response PKC->Cellular_Response CaMKII->Cellular_Response This compound This compound This compound->P2Y1 Agonist

P2Y1 Receptor Signaling Pathway

Experimental Protocols

Cell Culture Protocols

Detailed protocols for the maintenance of cell lines are crucial for reproducible experimental outcomes.

Table 2: Cell Culture Media and Conditions

Cell LineBase MediumSupplementsSubculture Ratio
CALU-3 Eagle's Minimum Essential Medium (EMEM)10% Fetal Bovine Serum (FBS)1:2 to 1:4
T84 Ham's F12:DMEM (1:1)5% FBS1:2 to 1:4
NCI-H295R DMEM:F12 (1:1)2.5% Nu-Serum, Insulin, Transferrin, Selenium, BSA, Linoleic AcidAdherent cells with many viable floating cells; retain floating cells.
C6 Dulbecco's Modified Eagle Medium (DMEM)10% FBSSplit at 80% confluency
HEK293 Dulbecco's Modified Eagle Medium (DMEM)10% FBS, 4 mM L-Glutamine1:3 to 1:6

General Cell Culture Procedure:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.[1][13]

  • Change the culture medium every 2-3 days.[13]

  • For subculturing, wash the cells with Phosphate-Buffered Saline (PBS) without Ca2+ and Mg2+.

  • Detach adherent cells using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA).[2]

  • Neutralize the dissociation reagent with complete growth medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the appropriate split ratio.

P2Y1 Receptor Transfection Protocol for HEK293 Cells

This protocol describes the transient transfection of a P2Y1 receptor expression plasmid into HEK293 cells using a lipid-based transfection reagent.

Transfection_Workflow Seed Seed HEK293 cells Prepare_DNA_Lipid Prepare DNA-lipid complexes Transfect Add complexes to cells Prepare_DNA_Lipid->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Assay Perform downstream assays Incubate->Assay

HEK293 Transfection Workflow

Materials:

  • HEK293 cells

  • Complete growth medium (DMEM with 10% FBS and L-Glutamine)

  • P2Y1 receptor expression plasmid

  • Lipid-based transfection reagent (e.g., Lipofectamine™)

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the P2Y1 plasmid DNA in serum-free medium.

    • In a separate sterile tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[8]

  • Transfection:

    • Gently add the DNA-lipid complexes to the cells in each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with experiments.[10]

Calcium Imaging Assay for P2Y1 Receptor Activation

This assay measures changes in intracellular calcium concentration upon stimulation with this compound.

Table 3: Reagents for P2Y1 Receptor Functional Assays

ReagentTargetActionTypical Concentration Range
This compound P2Y1 ReceptorAgonist0.1 nM - 1 µM[14][15][16]
MRS2500 P2Y1 ReceptorAntagonist1 µM[15]
PPADS P2 ReceptorsAntagonist10 µM - 100 µM[17][18]
GF109203X Protein Kinase C (PKC)Inhibitor1 µM - 10 µM[5][8][19][20][21]
KN-62 CaMKIIInhibitor1 µM - 10 µM[9][22][23][24]

Materials:

  • Cells expressing P2Y1 receptor cultured on glass coverslips or in 96-well black-walled plates.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound, P2Y1 antagonists (MRS2500 or PPADS), and signaling inhibitors (GF109203X or KN-62).

Procedure:

  • Dye Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with the calcium indicator dye in HBSS at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Baseline Measurement:

    • Acquire baseline fluorescence readings using a fluorescence microscope or plate reader.

  • Stimulation and Measurement:

    • Add this compound at the desired concentration and continuously record the fluorescence signal for several minutes to capture the calcium transient.

  • Inhibition Studies:

    • To investigate the signaling pathway, pre-incubate the dye-loaded cells with an inhibitor (e.g., MRS2500, PPADS, GF109203X, or KN-62) for 15-30 minutes before adding this compound.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time relative to the baseline. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.

Calcium_Imaging_Workflow Culture Culture cells on coverslips Load_Dye Load cells with calcium indicator dye Culture->Load_Dye Wash Wash to remove excess dye Load_Dye->Wash Baseline Measure baseline fluorescence Wash->Baseline Stimulate Stimulate with this compound Baseline->Stimulate Record Record fluorescence changes Stimulate->Record Analyze Analyze data Record->Analyze

Calcium Imaging Experimental Workflow
Western Blotting for P2Y1 Signaling Proteins

This protocol is for detecting the expression and phosphorylation status of key proteins in the P2Y1 signaling pathway.

Table 4: Antibodies for Western Blotting

AntibodyTarget ProteinSupplier ExampleRecommended Dilution
Anti-P2Y1 ReceptorP2Y1 ReceptorAlomone Labs (APR-021)1:200
Anti-PLCβPhospholipase C βSanta Cruz Biotechnology (sc-515912)Varies by supplier
Anti-phospho-PKC (pan)Phosphorylated PKCThermo Fisher Scientific (PA5-97368)Varies by supplier
Anti-phospho-CaMKIIPhosphorylated CaMKIIThermo Fisher Scientific (44-674G)Varies by supplier

Materials:

  • Cells expressing P2Y1 receptor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary and secondary antibodies.

  • Chemiluminescent or fluorescent detection reagents.

Procedure:

  • Cell Lysis:

    • Treat cells with this compound for the desired time. For inhibition studies, pre-treat with inhibitors before adding the agonist.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[20]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Treatment Treat cells Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Western Blotting Experimental Workflow

References

Troubleshooting & Optimization

MRS2365 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2365. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous buffers. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this potent and selective P2Y1 receptor agonist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is the trisodium salt of a diphosphoric acid mono ester, which contributes to its good water solubility.[1] It is often supplied pre-dissolved in water at a concentration of 10mM.[1] However, when preparing solutions from a solid form, achieving concentrations up to 10mM in water may require sonication to facilitate dissolution.

Q2: I am observing precipitation of this compound in my experimental buffer. What could be the cause?

A2: Precipitation of this compound in aqueous buffers can be influenced by several factors, including:

  • pH of the buffer: The solubility of nucleotide analogs like this compound can be pH-dependent. Significant deviations from a neutral pH may alter the ionization state of the phosphate groups and the purine base, potentially reducing solubility.

  • Buffer composition and ionic strength: The presence of certain ions in your buffer can impact the solubility of this compound. High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes form less soluble salts with phosphate-containing molecules. The overall ionic strength of the buffer can also influence solubility.

  • Concentration of this compound: While soluble in water up to 10mM, the solubility in a specific buffer system might be lower. Attempting to prepare a highly concentrated stock solution directly in a complex buffer may lead to precipitation.

  • Temperature: Solubility can be temperature-dependent. Preparing or storing solutions at low temperatures might decrease the solubility of this compound.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution of this compound in high-purity water first. A concentration of 10mM in water is a common starting point. If you have the solid form, sonication can aid in complete dissolution. Once you have a clear stock solution in water, you can then perform serial dilutions into your final aqueous experimental buffer. This approach minimizes the risk of precipitation that can occur when dissolving the compound directly in a complex buffer.

Q4: Can I store this compound solutions?

A4: For optimal stability, it is recommended to store this compound as a solid at -20°C or -80°C. If you have prepared a stock solution in water, it is best to aliquot it into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in various aqueous buffers over time has not been extensively reported, so it is advisable to prepare fresh dilutions in your experimental buffer from the frozen stock on the day of the experiment.

Data Presentation

PropertyValueSource
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃[1]
Molecular Weight 549.28 g/mol [1]
Solubility in Water Soluble, often supplied pre-dissolved at 10mM. May require sonication.
Recommended Solvent WaterGeneral Recommendation
Storage Store solid at -20°C or -80°C. Store stock solutions at -80°C.General Recommendation

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound in a question-and-answer format.

Problem: My this compound solution appears cloudy or has visible precipitate.

Question to Consider Troubleshooting Steps
1. In what solvent did you dissolve the this compound? If you dissolved it directly in a complex buffer, try preparing a fresh stock solution in high-purity water first, as recommended in the FAQs.
2. What is the pH of your buffer? Check the pH of your buffer. If it is significantly acidic or basic, consider adjusting it to a more neutral pH range (e.g., 7.2-7.4) to see if that improves solubility.
3. Does your buffer contain high concentrations of divalent cations? If your buffer contains high levels of Ca²⁺ or Mg²⁺, try preparing a similar buffer with lower concentrations of these ions to test if solubility improves.
4. Have you tried sonication? If you prepared the solution from a solid form, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
5. Is the concentration too high? Try preparing a more dilute solution of this compound in your buffer. It's possible the concentration you are trying to achieve exceeds its solubility limit in that specific medium.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

Objective: To prepare a 10mM stock solution of this compound in water.

Materials:

  • This compound (solid form)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the mass of this compound required to make your desired volume of a 10mM solution (Molecular Weight: 549.28 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity water to the tube.

  • Vortex the tube for 30 seconds to initiate dissolution.

  • If the solution is not completely clear, place the tube in a sonicator bath for 5-10 minutes, or until the solid is fully dissolved.

  • Once the solution is clear, briefly centrifuge the tube to collect the entire volume.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol for a Calcium Flux Assay using this compound

Objective: To measure the activation of the P2Y1 receptor by this compound by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • This compound stock solution (10mM in water)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight.

  • Dye Loading:

    • Prepare the dye loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS or your assay buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Agonist Preparation: During the dye loading incubation, prepare serial dilutions of this compound in the assay buffer from your 10mM stock solution. Also prepare a vehicle control (assay buffer with the same final dilution of water as the highest concentration of this compound).

  • Calcium Measurement:

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh assay buffer to each well.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., every second for 2-3 minutes) with excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the prepared this compound dilutions or vehicle control into the wells and continue recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be used to generate a dose-response curve and calculate the EC₅₀ for this compound.

Mandatory Visualizations

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates This compound This compound (Agonist) This compound->P2Y1 Binds to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_increase->PKC Activates Downstream Downstream Cellular Responses (e.g., platelet aggregation, smooth muscle contraction) Ca_increase->Downstream Mediates PKC->Downstream Phosphorylates targets leading to

Caption: P2Y1 Receptor Signaling Pathway initiated by this compound.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_solvent Was stock prepared in water? start->check_solvent prepare_in_water Prepare 10mM stock in water, then dilute check_solvent->prepare_in_water No check_ph Is buffer pH neutral (7.2-7.4)? check_solvent->check_ph Yes prepare_in_water->check_ph adjust_ph Adjust buffer pH to neutral range check_ph->adjust_ph No check_cations Does buffer have high [divalent cations]? check_ph->check_cations Yes adjust_ph->check_cations reduce_cations Reduce concentration of divalent cations check_cations->reduce_cations Yes try_sonication Was sonication used for solid? check_cations->try_sonication No reduce_cations->try_sonication sonicate Sonicate solution for 5-10 minutes try_sonication->sonicate No check_concentration Is concentration >1mM in buffer? try_sonication->check_concentration Yes sonicate->check_concentration lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes resolved Issue Resolved check_concentration->resolved No lower_concentration->resolved

Caption: A logical workflow for troubleshooting this compound solubility.

References

preventing MRS2365 degradation in experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2365, a high-potency, selective P2Y1 receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this compound in experimental setups to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective synthetic agonist for the P2Y1 purinergic receptor, with an EC50 of 0.4 nM.[1][2] It is an analog of adenosine diphosphate (ADP) and features a conformationally locked (N)-methanocarba ring system, which contributes to its high affinity and stability compared to the natural ligand.[3][4] this compound activates the Gq-coupled P2Y1 receptor, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), mediating various physiological responses, including platelet shape change.

Q2: What are the recommended long-term and short-term storage conditions for this compound?

A2: For long-term storage, solid this compound should be stored at -80°C.[1] Stock solutions should be prepared, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and stored at -80°C. For short-term storage or frequent use, solid this compound can be kept at 2-8°C for a few weeks. It is recommended to minimize the time that solutions are kept at room temperature.

Q3: How should I prepare working solutions of this compound?

A3: this compound is soluble in water and is often supplied pre-dissolved at a concentration of 10mM.[1] If you have the solid form, it can be dissolved in high-purity water or an appropriate aqueous buffer. For cell-based assays, it is crucial to use sterile, nuclease-free water or buffer to prepare your solutions. It is advisable to prepare fresh working solutions for each experiment from a frozen stock to minimize degradation.

Q4: What is the primary degradation pathway for this compound in an experimental setting?

A4: The primary degradation pathway for this compound in biological systems is enzymatic hydrolysis of its diphosphate group by ectonucleotidases, such as NTPDases (nucleoside triphosphate diphosphohydrolases) and 5'-nucleotidase (CD73).[3][4] This dephosphorylation process ultimately leads to the formation of the corresponding nucleoside. The (N)-methanocarba modification in this compound provides enhanced resistance to these enzymes compared to natural nucleotides like ADP.[3][4]

Q5: Is this compound susceptible to photodegradation?

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or weaker-than-expected experimental results.

  • Possible Cause 1: Degradation of this compound in working solutions.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen, single-use aliquot for each experiment. Avoid using solutions that have been stored at room temperature or 4°C for extended periods.

      • Check Buffer pH: Ensure the pH of your experimental buffer is within a stable range for this compound (ideally between pH 6 and 8). Extreme pH values can accelerate hydrolysis.

      • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquoting stock solutions into volumes suitable for a single experiment is highly recommended.

  • Possible Cause 2: Enzymatic degradation in cell cultures or biological fluids.

    • Troubleshooting Steps:

      • Consider Ectonucleotidase Activity: Be aware that cells in your culture may express ectonucleotidases that can degrade this compound. This can be particularly relevant in primary cell cultures or tissues.

      • Use Non-hydrolyzable Analogs (if applicable): For certain experimental designs, consider using a non-hydrolyzable analog if the goal is to avoid the effects of degradation products.

      • Include Proper Controls: Use a positive control with a known stable agonist and a negative control to assess the baseline response and potential degradation effects.

  • Possible Cause 3: Issues with the P2Y1 receptor in the experimental system.

    • Troubleshooting Steps:

      • Verify Receptor Expression: Confirm the expression and functionality of the P2Y1 receptor in your cell line or tissue preparation.

      • Check for Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Optimize incubation times to capture the desired signaling events before significant desensitization occurs.[5]

Issue 2: High background signal or off-target effects.

  • Possible Cause 1: Formation of degradation products with biological activity.

    • Troubleshooting Steps:

      • Monitor for Degradation: If you suspect degradation, consider using an analytical technique like HPLC to assess the purity of your this compound solution.

      • Consider Adenosine Receptor Activation: The nucleoside product of this compound dephosphorylation can activate adenosine receptors. If your system is sensitive to adenosine, this may contribute to off-target effects. Use of adenosine receptor antagonists can help dissect these effects.

  • Possible Cause 2: Non-specific binding.

    • Troubleshooting Steps:

      • Optimize Concentration: Use the lowest effective concentration of this compound to minimize non-specific binding.

      • Include Antagonist Controls: Use a selective P2Y1 receptor antagonist, such as MRS2500, to confirm that the observed effects are mediated by the P2Y1 receptor.

Data Presentation

Table 1: Stability of (N)-Methanocarba Nucleotide Analogs Against Enzymatic Hydrolysis

EnzymeSubstrateRelative Rate of HydrolysisReference
Rat 5'-Ectonucleotidase(N)-methanocarba-AMPNegligible[3][4]
Recombinant Rat NTPDase1(N)-methanocarba-ATP~50% of ATP hydrolysis rate[3][4]
Recombinant Rat NTPDase2(N)-methanocarba-ATPVery low[3][4]

Note: This data is for related (N)-methanocarba analogs and provides an indication of the enhanced stability of this class of compounds against common ectonucleotidases.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound in an aqueous buffer. Optimization may be required for specific experimental conditions and matrices.

  • Materials:

    • This compound standard

    • High-purity water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • C18 reverse-phase HPLC column

    • HPLC system with UV detector

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in water or buffer (e.g., 1 mM).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µM to 100 µM.

  • Stability Study Setup:

    • Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 50 µM).

    • Incubate the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for HPLC analysis. Store samples at -80°C if not analyzed immediately.

  • HPLC Analysis:

    • Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 6.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 270 nm

    • Injection Volume: 20 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • For each time point in the stability study, determine the concentration of this compound remaining by comparing its peak area to the calibration curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • The degradation rate can be determined by plotting the natural logarithm of the concentration versus time.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Binds Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow start Start prep_solution Prepare fresh this compound working solution start->prep_solution prep_cells Prepare cells/tissue start->prep_cells incubation Incubate with this compound prep_solution->incubation prep_cells->incubation assay Perform functional assay (e.g., Ca²⁺ imaging, platelet aggregation) incubation->assay analysis Data analysis assay->analysis end End analysis->end

References

troubleshooting inconsistent results with MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2365. Our aim is to help you address common issues and achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective agonist for the P2Y1 receptor, with an EC50 of 0.4 nM. It is a nucleotide analog of adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Q2: What are the common applications of this compound in research?

Due to its high selectivity for the P2Y1 receptor, this compound is a valuable tool for isolating and studying P2Y1-mediated effects. Common applications include:

  • Platelet Aggregation Studies: Investigating the initial phase of ADP-induced platelet shape change and aggregation.

  • Calcium Mobilization Assays: Studying P2Y1 receptor-mediated intracellular calcium signaling.[1][2]

  • GTPγS Binding Assays: Measuring the activation of G proteins coupled to the P2Y1 receptor.

  • Studies on Neuropathic Pain: Research has shown that this compound can relieve mechanical allodynia.

Q3: I am observing no response or a weaker than expected response with this compound. What are the possible causes?

Several factors could contribute to a lack of response:

  • Reagent Integrity: Ensure the this compound is not expired and has been stored correctly, typically at -80°C. Prepare fresh solutions for your experiments.

  • Metabolic Instability: this compound is rapidly dephosphorylated in biological fluids to its nucleoside metabolite, which is an agonist for adenosine receptors (A1 and A3). This rapid metabolism can lead to a lower effective concentration of the P2Y1 agonist at the receptor.

  • Receptor Desensitization: Prolonged exposure to this compound can lead to rapid desensitization of the P2Y1 receptor.[3][4]

  • Cell Health and Density: Ensure your cells are healthy, within a suitable passage number, and plated at the correct density.

  • Incorrect Concentration: Verify the final concentration of this compound in your assay.

Q4: My results with this compound are inconsistent between experiments. What could be the reason?

Inconsistent results are often due to a combination of factors:

  • Variability in Reagent Preparation: Use freshly prepared solutions of this compound for each experiment to avoid degradation.

  • Metabolism of this compound: The rate of metabolism can vary between cell batches or preparations, leading to inconsistent off-target effects through adenosine receptor activation.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.

  • Inconsistent Incubation Times: Adhere strictly to the incubation times specified in your protocol.

  • Biological Variability: When using primary cells like platelets, there can be significant donor-to-donor variability.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Platelet Aggregation
Potential Cause Recommended Action
This compound Degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.
Low Platelet Count Ensure the platelet-rich plasma (PRP) has an adequate platelet count (typically 200-300 x 10⁹/L).[6]
Pre-activated Platelets Handle blood samples gently during collection and processing to prevent premature platelet activation.[6]
Incorrect Agonist Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific platelet preparation.
Presence of Antiplatelet Agents Ensure blood donors have not taken any antiplatelet medications for at least two weeks prior to donation.[5]
Instrument Malfunction Calibrate the aggregometer and ensure the temperature and stir speed are set correctly.[6]
Issue 2: High Background or Inconsistent Results in Calcium Mobilization Assays
Potential Cause Recommended Action
Autofluorescence of this compound Run a control with this compound in the absence of cells to check for autofluorescence at the wavelengths used.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to achieve a uniform cell monolayer.
Inconsistent Dye Loading Optimize the concentration of the calcium-sensitive dye and the incubation time. Wash cells thoroughly to remove excess dye.[7]
Cell Stress or Death Handle cells gently during washing and reagent addition. Ensure the assay buffer is appropriate for the cells.
Off-Target Effects Consider that this compound's metabolite can activate adenosine receptors, which may also influence calcium signaling.[8]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
  • Blood Collection: Collect whole blood from healthy donors (who have not taken antiplatelet medication) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[5]

  • PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[5]

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to approximately 2.5 x 10⁸ platelets/mL using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).[9]

  • Resting Period: Allow the adjusted PRP to rest for at least 30 minutes at room temperature.[5]

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C.

    • Place 200-500 µL of the PRP into an aggregometer cuvette with a magnetic stir bar.

    • Establish a baseline reading.

    • Add this compound at the desired final concentration to initiate aggregation.

    • Record the change in light transmittance for 5-10 minutes.[9]

Protocol 2: Calcium Mobilization Assay
  • Cell Preparation: Seed cells (e.g., CHO or HEK293 cells expressing the P2Y1 receptor) in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid.

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate at 37°C for 60 minutes in the dark.

    • Wash the cells gently with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.[7]

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader capable of kinetic reading and automated injection.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject the this compound solution at various concentrations.

    • Continuously record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R binds Gq11 Gq/11 P2Y1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ (intracellular) ER->Ca2 releases CellularResponse Cellular Response (e.g., Platelet Shape Change) Ca2->CellularResponse PKC->CellularResponse Troubleshooting_Workflow Start Inconsistent Results with this compound CheckReagent Check Reagent Integrity (Age, Storage, Preparation) Start->CheckReagent ReviewProtocol Review Experimental Protocol (Pipetting, Incubation Times) Start->ReviewProtocol CheckCellHealth Verify Cell Health and Density Start->CheckCellHealth ConsiderMetabolism Consider this compound Metabolism (Prodrug Effect) CheckReagent->ConsiderMetabolism ReviewProtocol->ConsiderMetabolism OptimizeConcentration Optimize this compound Concentration ConsiderMetabolism->OptimizeConcentration If metabolism is suspected UseControls Include Appropriate Controls (e.g., Adenosine Receptor Antagonist) ConsiderMetabolism->UseControls To dissect effects CheckCellHealth->ConsiderMetabolism ConsistentResults Consistent Results OptimizeConcentration->ConsistentResults UseControls->ConsistentResults Prodrug_Effect This compound This compound (P2Y1 Agonist) Metabolism Rapid Dephosphorylation (in vitro / in vivo) This compound->Metabolism P2Y1R P2Y1 Receptor This compound->P2Y1R activates Metabolite AST-004 (Metabolite) Metabolism->Metabolite AdenosineR Adenosine Receptors (A1, A3) Metabolite->AdenosineR activates P2Y1_Effect Intended P2Y1-mediated Effect P2Y1R->P2Y1_Effect OffTarget_Effect Off-Target Adenosine-mediated Effect AdenosineR->OffTarget_Effect Observed_Effect Observed Biological Effect (Potentially Confounded) P2Y1_Effect->Observed_Effect OffTarget_Effect->Observed_Effect

References

minimizing off-target effects of MRS2365 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2365. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize off-target effects and ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective agonist for the P2Y1 receptor, a Gq-coupled purinergic receptor. It is widely used in research to study the physiological and pathological roles of P2Y1 receptor activation. With an EC50 value of approximately 0.4 nM, it is one of the most potent P2Y1 agonists available.[1]

Q2: What are the known off-target effects of this compound?

The most significant off-target concern with this compound is its rapid enzymatic degradation into the nucleoside metabolite, AST-004. This conversion is a critical issue because AST-004 is an agonist for adenosine A1 and A3 receptors.[2][3] Consequently, in many experimental systems, particularly in vivo or in prolonged in vitro assays, the observed biological effects of this compound may be partially or entirely due to the activation of these adenosine receptors rather than the intended P2Y1 receptor.

Q3: How can I minimize the metabolic degradation of this compound in my in vitro experiments?

The degradation of this compound is primarily mediated by ectonucleotidases, which are often present in serum-containing cell culture media and on the surface of many cell types.[4][5][6] To minimize this, consider the following strategies:

  • Use of Ectonucleotidase Inhibitors: Including a non-specific ectonucleotidase inhibitor, such as EDTA, in your assay buffer can chelate the divalent cations (like Ca²⁺ and Mg²⁺) that these enzymes require for activity. A typical starting concentration for EDTA in cell-based assays is 0.5-2 mM. However, it is crucial to verify that this concentration does not adversely affect your specific cell type or assay readout.

  • Serum-Free Conditions: Whenever possible, conduct experiments in serum-free media, as serum is a major source of ectonucleotidases.[5][7]

  • Reduced Incubation Time: Minimize the incubation time of this compound with your cells to reduce the extent of its metabolic conversion.

Q4: What are the essential controls to include in my experiments to account for potential off-target effects?

To ensure that the observed effects are indeed mediated by the P2Y1 receptor, the following controls are highly recommended:

  • P2Y1 Receptor Antagonist: Pre-incubate your cells or tissues with a selective P2Y1 receptor antagonist, such as MRS2500 , before adding this compound. If the effect of this compound is mediated by the P2Y1 receptor, it should be blocked by MRS2500.

  • Adenosine Receptor Antagonists: To rule out effects from the AST-004 metabolite, use selective antagonists for the A1 and A3 adenosine receptors.

    • For the A3 receptor, MRS1523 is a commonly used antagonist.[8][9][10][11][12]

    • For the A1 receptor, DPCPX is a potent and selective antagonist.[13][14][15]

    • A non-selective adenosine receptor antagonist like CGS 15943 can also be used to broadly screen for adenosine receptor involvement.[16][17][18][19][20]

  • Direct use of AST-004: In parallel experiments, directly test the effects of AST-004 on your system to understand its potential contribution to the observed phenotype.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected response to this compound. 1. Degradation of this compound to the less potent (on P2Y1) or inactive form. 2. Desensitization of the P2Y1 receptor upon prolonged exposure.1. Prepare fresh stock solutions of this compound. Minimize freeze-thaw cycles. 2. Reduce the incubation time. 3. Perform experiments in serum-free media or in the presence of an ectonucleotidase inhibitor like EDTA (0.5-2 mM).
Response to this compound is not blocked by the P2Y1 antagonist MRS2500. The observed effect is likely due to the activation of off-target receptors, most probably adenosine A1 and/or A3 receptors by the metabolite AST-004.1. Pre-incubate with an A3 antagonist (e.g., MRS1523) or an A1 antagonist (e.g., DPCPX) before adding this compound. 2. Use a non-selective adenosine receptor antagonist (e.g., CGS 15943) to confirm the involvement of adenosine receptors. 3. Directly test the effect of AST-004 in your assay.
High background signaling in the absence of this compound. Some cell types may have high basal P2Y1 receptor activity or release endogenous nucleotides that activate the receptor.1. Wash cells thoroughly before starting the assay to remove any released nucleotides. 2. Include a P2Y1 antagonist (e.g., MRS2500) only condition to assess the level of basal P2Y1 activity.
Cell toxicity observed at higher concentrations of this compound or antagonists. The compound or the solvent (e.g., DMSO) may be toxic to the cells at the concentrations used.1. Perform a dose-response curve for toxicity for all compounds used. 2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).

Data Presentation

Table 1: Potency of this compound and its Metabolite AST-004 on Their Respective Receptors

CompoundPrimary TargetAgonist/AntagonistPotency (Ki/EC50)SpeciesReference
This compound P2Y1 ReceptorAgonistEC50 ≈ 0.4 nMHuman[1]
AST-004 Adenosine A1 ReceptorAgonistKi ≈ 1590 nMHuman[2]
AST-004 Adenosine A3 ReceptorAgonistKi ≈ 1490 nMHuman[2]

Table 2: Commonly Used Antagonists for Experimental Controls

AntagonistPrimary TargetPotency (Ki/IC50)SpeciesRecommended In Vitro ConcentrationReference
MRS2500 P2Y1 ReceptorKi ≈ 0.78 nMHuman10-100 nM[21][22][23][24]
MRS1523 Adenosine A3 ReceptorKi ≈ 18.9 nMHuman100 nM - 1 µM[8][9][10][11][12]
DPCPX Adenosine A1 ReceptorKi ≈ 3.9 nMHuman10-100 nM[13][14][15]
CGS 15943 Adenosine Receptors (non-selective)Ki ≈ 3.5 nM (A1), 4.2 nM (A2A), 16 nM (A2B), 51 nM (A3)Human100 nM - 1 µM[16][17][18][19][20]

Experimental Protocols

Protocol 1: General Procedure for Using Antagonists in Cell-Based Assays

  • Prepare Stock Solutions: Dissolve antagonists in an appropriate solvent (e.g., DMSO or water) to make a concentrated stock solution (e.g., 10 mM). Store as recommended by the supplier.

  • Prepare Working Solutions: On the day of the experiment, dilute the stock solution in the assay buffer or cell culture medium to the desired final concentration.

  • Pre-incubation: Before adding this compound, replace the medium in your cell culture plate with the medium containing the antagonist. Incubate for a sufficient time to allow the antagonist to bind to its target. A pre-incubation time of 15-30 minutes at 37°C is generally recommended.

  • Agonist Addition: Add this compound to the wells already containing the antagonist and proceed with your assay protocol.

  • Controls:

    • Vehicle Control: Include a condition where cells are treated with the same concentration of the solvent used for the antagonist and this compound.

    • Agonist Only: A condition with only this compound to determine its maximum effect.

    • Antagonist Only: A condition with only the antagonist to assess any intrinsic activity or effect on basal signaling.

Protocol 2: Calcium Mobilization Assay

  • Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Antagonist Pre-treatment (if applicable): Add the antagonist at the desired concentration and pre-incubate for 15-30 minutes.

  • Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading for a few seconds, then inject this compound and continue to record the fluorescence signal for 1-2 minutes to capture the transient calcium response.

Visualizations

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound This compound->P2Y1 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway.

MRS2365_Metabolism This compound This compound (P2Y1 Agonist) AST004 AST-004 (Adenosine A1/A3 Agonist) This compound->AST004 metabolized by Ectonucleotidases Ectonucleotidases EDTA EDTA EDTA->Ectonucleotidases inhibits Troubleshooting_Workflow Start Unexpected Result with this compound Check_Degradation Is this compound degrading? Start->Check_Degradation Use_Inhibitors Add Ectonucleotidase Inhibitor (e.g., EDTA) Check_Degradation->Use_Inhibitors Yes Check_Off_Target Is the effect blocked by P2Y1 antagonist (MRS2500)? Check_Degradation->Check_Off_Target No/Unsure Use_Inhibitors->Check_Off_Target P2Y1_Effect Effect is likely P2Y1-mediated Check_Off_Target->P2Y1_Effect Yes Test_Adenosine_Antagonists Test with Adenosine Antagonists (MRS1523, DPCPX) Check_Off_Target->Test_Adenosine_Antagonists No Adenosine_Effect Effect is likely due to adenosine receptor activation Test_Adenosine_Antagonists->Adenosine_Effect

References

Technical Support Center: Optimizing MRS2365 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2365, a potent and selective P2Y1 receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your studies.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound in in vitro assays.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
1. Inconsistent or No Response to this compound Receptor Expression: Low or absent P2Y1 receptor expression in the chosen cell line.- Confirm P2Y1 receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.- Consider using a cell line known to endogenously express P2Y1 receptors (e.g., human platelets, some endothelial or smooth muscle cells) or a cell line transiently or stably expressing the human P2Y1 receptor (e.g., HEK293, 1321N1 astrocytoma cells).
Receptor Desensitization: Rapid desensitization of the P2Y1 receptor upon agonist binding.[1][2][3][4][5][6]- Minimize pre-incubation time with this compound before measuring the response. For kinetic assays like calcium mobilization, add this compound immediately before or during data acquisition.- To study the role of desensitization, pre-incubate cells with this compound for varying short periods (e.g., 2-30 minutes) before adding a second stimulus.[1][2]
Compound Degradation: this compound can degrade in cell culture media at 37°C.[7]- Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.- For longer experiments, consider replenishing the media with fresh this compound at appropriate intervals, keeping in mind its half-life of approximately 25-42 minutes in cell culture media at 37°C.[7]
2. High Background Signal in Calcium Mobilization Assays Autofluorescence: High intrinsic fluorescence of the cells or media components.- Use a buffer with low background fluorescence, such as Hanks' Balanced Salt Solution (HBSS).- Include a "no-dye" control to assess cellular autofluorescence.
"Leaky" Cells: Damaged cells can leak calcium, leading to a high baseline.- Ensure gentle cell handling during plating and dye loading to maintain cell membrane integrity.- Check cell viability before starting the assay.
3. Low Signal-to-Noise Ratio in Functional Assays Suboptimal Agonist Concentration: The concentration of this compound may be too low to elicit a robust response.- Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. Start with a broad range (e.g., 0.1 nM to 1 µM).
Low Receptor Number: Insufficient P2Y1 receptors on the cell surface.- If using transfected cells, optimize transfection efficiency.- Ensure cells are not over-confluent, as this can sometimes downregulate receptor expression.
4. Solubility Issues with this compound Improper Dissolving: Difficulty in dissolving the compound.- this compound is generally soluble in water. If you have the powdered form, dissolve it in high-purity water or an appropriate aqueous buffer. Commercial preparations are often supplied pre-dissolved.
Precipitation at High Concentrations: The compound may precipitate at very high concentrations in certain buffers.- Prepare a high-concentration stock solution in water and then dilute it to the final working concentration in your assay buffer. Visually inspect for any precipitation after dilution.
5. Potential Cytotoxicity High Concentrations or Prolonged Exposure: Like any compound, this compound may exhibit cytotoxicity at high concentrations.- Determine the cytotoxic profile of this compound in your cell line using a standard cell viability assay (e.g., MTT, LDH release).- In PC-3 prostate cancer cells, this compound has been shown to induce apoptosis and inhibit proliferation.[8] Use the lowest effective concentration determined from your dose-response studies to minimize potential off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies to aid in experimental design.

Table 1: Potency of this compound in Different Assays

ParameterValueCell/System TypeAssayReference(s)
EC50 0.4 nMRecombinant P2Y1 ReceptorReceptor Binding/Activity
EC50 34 nMHuman PlateletsInhibition of ADP-induced aggregation (due to desensitization)[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeTypical Concentration RangeExpected EffectReference(s)
Calcium Mobilization HEK293, 1321N1 astrocytoma cells1 nM - 1 µMIncrease in intracellular calcium[9]
Platelet Shape Change Human Platelets10 nM - 100 nMInduction of platelet shape change without significant aggregation[10]
Inhibition of Platelet Aggregation (via Desensitization) Human Platelets10 nM - 1 µMInhibition of subsequent ADP-induced aggregation[1]
Cardiac Fibroblast Activation Inhibition Mouse Cardiac Fibroblasts1 µMDecrease in profibrotic gene expression[11]
Apoptosis Induction PC-3 Prostate Cancer CellsNot specified, but effectiveInduction of apoptosis and inhibition of proliferation[8]

Key Experimental Protocols

Below are detailed protocols for common in vitro assays involving this compound.

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound in adherent cell lines like HEK293 or 1321N1 cells expressing the P2Y1 receptor.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the P2Y1 receptor

  • Black, clear-bottom 96-well plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (if using Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in HBSS, often with a small amount of Pluronic F-127 to aid in dispersion. Probenecid can also be included.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye. After the final wash, leave a suitable volume of HBSS in each well for the assay.

  • Assay:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).

    • Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds) for a period of 2-5 minutes.

    • Establish a stable baseline fluorescence reading for about 30-60 seconds.

    • Program the injector to add a specific concentration of this compound to the wells.

    • Continue recording the fluorescence to capture the peak calcium response and its subsequent decay.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio (e.g., F/F0, where F is the fluorescence at any given time and F0 is the baseline fluorescence) or as a fold-change over baseline. Plot the peak response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This protocol describes the use of this compound to study P2Y1-mediated effects on human platelets.

Materials:

  • Fresh whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.

  • 3.2% or 3.8% Sodium Citrate anticoagulant tubes

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes and stir bars

  • This compound stock solution

  • ADP stock solution (as a control and for desensitization studies)

Protocol:

  • PRP and PPP Preparation:

    • Collect whole blood into sodium citrate tubes.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

    • Carefully collect the upper PRP layer.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Assay:

    • Pipette the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • To study the direct effect of this compound, add the desired concentration to the PRP and record the light transmission for 5-10 minutes. Note that this compound alone primarily induces shape change, not full aggregation.[10]

    • To study desensitization, pre-incubate the PRP with this compound for a short period (e.g., 2 minutes) before adding a known concentration of ADP.[1]

    • Record the aggregation curve and compare it to the aggregation induced by ADP alone.

  • Data Analysis: The percentage of aggregation is determined from the change in light transmission over time. The inhibitory effect of this compound pre-incubation can be quantified by the reduction in the maximal aggregation achieved with ADP.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the potential cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • 96-well tissue culture plates

  • Culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is advisable to test a wide range of concentrations (e.g., from nanomolar to high micromolar).

    • Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., water or DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by this compound initiates a cascade of intracellular events. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). The P2Y1 receptor signaling pathway can also exhibit cross-talk with other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13][14]

P2Y1_Signaling This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 binds & activates Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) ER->Ca releases Ca->PKC activates Cellular_Response Cellular Response (e.g., Platelet Shape Change, Calcium Mobilization) Ca->Cellular_Response MAPK MAPK Pathway PKC->MAPK cross-talk PKC->Cellular_Response MAPK->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway activated by this compound.

Experimental Workflow for Optimizing this compound Concentration

This diagram outlines a logical workflow for determining the optimal concentration of this compound for a new in vitro experiment.

Caption: Workflow for optimizing this compound concentration.

References

P2Y1 Receptor Desensitization by MRS2365: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying P2Y1 receptor desensitization using the selective agonist MRS2365. This guide is designed to address common experimental challenges and provide detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to study P2Y1 receptor desensitization?

This compound is a highly potent and selective agonist for the P2Y1 receptor.[1][2][3] Its high selectivity makes it an excellent tool to investigate the specific role of the P2Y1 receptor in various physiological processes without the confounding effects of activating other P2Y receptor subtypes, such as P2Y12.[1][2][3] By activating the P2Y1 receptor, this compound induces rapid desensitization, allowing for the study of the underlying molecular mechanisms that regulate this process.[4]

Q2: What is the mechanism of P2Y1 receptor desensitization?

P2Y1 receptor desensitization is a rapid process that occurs upon agonist stimulation, leading to a diminished response to subsequent agonist exposure.[4][5] This process is primarily dependent on the activity of protein kinase C (PKC).[6] Unlike the P2Y12 receptor, P2Y1 desensitization is not mediated by G protein-coupled receptor kinases (GRKs).[6] Desensitization can also involve receptor internalization.

Q3: How quickly does P2Y1 receptor desensitization occur after this compound stimulation?

Pre-activation of the P2Y1 receptor with this compound for as little as 2 minutes can lead to a significant loss of the platelet aggregation response to ADP.[4] In mouse and human platelets, the half-life for desensitization induced by 3 µM this compound is approximately 21.25 seconds and 18.72 seconds, respectively.[5]

Q4: Is this compound stable in experimental solutions?

While this compound is stable in phosphate-buffered saline (pH 7.4), it is susceptible to rapid dephosphorylation by ectonucleotidases in biological samples like plasma and cell cultures.[7] This metabolism can convert this compound into its nucleoside metabolite, which may have off-target effects on adenosine receptors.[7] It is crucial to consider this instability when designing and interpreting experiments.

Q5: What are the expected EC50 values for this compound?

The EC50 of this compound can vary depending on the assay and cell type used. Reported values are in the low nanomolar range, highlighting its high potency.

Quantitative Data Summary

ParameterValueAssay SystemReference
EC500.4 nMP2Y1 receptor activation[1][2][3]
EC5034 nMInhibition of ADP-induced platelet aggregation[4]
EC50~10 nMPlatelet aggregation in P2Y1 non-desensitizing mutant mice[5]
t1/2 of Desensitization18.72 sHuman platelets (3 µM this compound)[5]
t1/2 of Desensitization21.25 sMouse platelets (3 µM this compound)[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak response to this compound This compound degradation: As a phosphate-containing compound, this compound can be rapidly metabolized by ectonucleotidases in cell culture media or biological fluids.[7]Prepare fresh solutions of this compound for each experiment. Minimize the incubation time of this compound with cells or tissues. Consider using an ectonucleotidase inhibitor, such as ARL 67156, if appropriate for your experimental system.
Low P2Y1 receptor expression: The cell line or tissue being used may have low endogenous expression of the P2Y1 receptor.Verify P2Y1 receptor expression using techniques like RT-PCR, Western blot, or flow cytometry.[8] Consider using a cell line engineered to overexpress the P2Y1 receptor.
Incorrect assay conditions: Suboptimal buffer composition, temperature, or cell density can affect the cellular response.Optimize assay parameters, including buffer components (e.g., calcium concentration), temperature, and cell plating density.
High background signal or off-target effects Metabolite activity: The dephosphorylated metabolite of this compound can activate adenosine receptors, leading to off-target effects.[7]Use the lowest effective concentration of this compound. Include appropriate controls, such as adenosine receptor antagonists (e.g., MRS1754 for A2B receptors), to identify and block off-target effects.
Non-specific binding: At high concentrations, this compound may exhibit non-specific binding to other proteins or receptors.Perform dose-response curves to determine the optimal concentration range. Use a selective P2Y1 receptor antagonist, such as MRS2500, to confirm that the observed effects are P2Y1-mediated.[4]
Inconsistent or variable results Cell passage number and health: Cellular responses can change with increasing passage number, and unhealthy cells will respond poorly.Use cells within a defined low passage number range. Ensure cells are healthy and have high viability before starting the experiment.
Incomplete removal of desensitizing agonist: Residual this compound after the desensitization step can interfere with subsequent measurements.Ensure thorough washing of cells after the desensitization period to completely remove this compound before applying the second stimulus.
Rapid loss of signal in kinetic assays Receptor desensitization and internalization: P2Y1 receptors rapidly desensitize and can be internalized upon agonist stimulation.[4][5]For kinetic assays, ensure that the data acquisition rate is fast enough to capture the initial peak response before significant desensitization occurs. Consider using techniques that can measure receptor internalization directly, such as ELISA or confocal microscopy.[9][10]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Measure P2Y1 Receptor Desensitization

This protocol measures the desensitization of the P2Y1 receptor by quantifying the intracellular calcium response to a secondary agonist challenge after an initial exposure to this compound.

Materials:

  • HEK293 cells stably expressing the human P2Y1 receptor (or other suitable cell line)

  • Black-walled, clear-bottom 96-well plates

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (selective P2Y1 agonist)

  • ADP or another P2Y1 agonist for secondary stimulation

  • Fluorescence plate reader with dual excitation/emission capabilities

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of HBSS to remove extracellular dye.

  • Desensitization:

    • Add 50 µL of HBSS containing the desired concentration of this compound to the appropriate wells to induce desensitization. For control wells, add 50 µL of HBSS without this compound.

    • Incubate for the desired desensitization time (e.g., 2-15 minutes) at 37°C.

  • Secondary Agonist Challenge:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).

    • Add 50 µL of the secondary P2Y1 agonist (e.g., ADP) to all wells and immediately begin recording the fluorescence ratio at short intervals (e.g., every 1-2 seconds) for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence ratio from baseline for each well.

    • Compare the peak response to the secondary agonist in the this compound-pretreated wells to the control wells to determine the extent of desensitization.

Protocol 2: Radioligand Binding Assay for P2Y1 Receptor

This protocol is for a competitive radioligand binding assay to determine the affinity of unlabeled ligands for the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 or COS-7 cells)[11]

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [3H]2MeSADP)[11][12]

  • Unlabeled test compounds (e.g., this compound, MRS2500)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

    • Membrane preparation (e.g., 5-20 µg of protein)[11]

    • Radioligand at a fixed concentration (typically at or below its Kd value)

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).[11]

    • Bring the final volume to 100-200 µL with binding buffer.

  • Incubation: Incubate the reaction at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[11]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates Desensitization Receptor Desensitization P2Y1->Desensitization PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces PKC->P2Y1 Phosphorylates

Caption: P2Y1 receptor signaling and desensitization pathway.

Desensitization_Workflow start Start: P2Y1-expressing cells load_dye Load cells with calcium indicator dye (e.g., Fura-2 AM) start->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 pre_treat Pre-treat with this compound (desensitization step) or vehicle (control) wash1->pre_treat measure_baseline Measure baseline fluorescence pre_treat->measure_baseline add_agonist Add secondary P2Y1 agonist (e.g., ADP) measure_baseline->add_agonist measure_response Measure fluorescence change (calcium mobilization) add_agonist->measure_response analyze Analyze data: Compare peak response between this compound-treated and control cells measure_response->analyze end End: Determine extent of desensitization analyze->end

Caption: Experimental workflow for assessing P2Y1 desensitization.

Troubleshooting_Tree start No/Weak Response to this compound check_agonist Is this compound solution fresh? start->check_agonist check_receptor Is P2Y1 receptor expression confirmed? check_agonist->check_receptor Yes solution1 Prepare fresh this compound solution. Consider ectonucleotidase inhibitors. check_agonist->solution1 No check_conditions Are assay conditions optimized? check_receptor->check_conditions Yes solution2 Verify receptor expression (RT-PCR, Western). Use overexpression system. check_receptor->solution2 No solution3 Optimize buffer, temperature, and cell density. check_conditions->solution3 No further_investigation Investigate downstream signaling components. check_conditions->further_investigation Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

avoiding experimental artifacts with MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2365. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and avoiding potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective agonist for the P2Y1 purinergic receptor.[1][2][3] Its mechanism of action involves binding to and activating the Gq-coupled P2Y1 receptor. This activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4][5]

Q2: How selective is this compound for the P2Y1 receptor?

This compound exhibits high selectivity for the P2Y1 receptor. It displays no significant activity at P2Y12 receptors and only very low agonist activity at P2Y13 receptors, especially at concentrations up to 1 μM.[1][2][3] This makes it a valuable tool for isolating and studying P2Y1-mediated signaling pathways.

Q3: My in vivo results with this compound are unexpected. Could there be off-target effects?

A significant potential artifact in in vivo studies is the rapid metabolic conversion of this compound. Following administration, this compound can be quickly dephosphorylated to its nucleoside metabolite, AST-004.[6] This metabolite does not activate P2Y1 receptors but instead acts as an agonist at A1 and A3 adenosine receptors.[6] Therefore, observed in vivo effects could be partially or wholly attributable to adenosine receptor activation, confounding the interpretation of P2Y1 receptor function.[6] It is crucial to consider this metabolic pathway when designing and interpreting in vivo experiments.

Q4: I am observing a diminished response to this compound over time in my cell-based assays. What could be the cause?

Prolonged or repeated exposure of cells to this compound can lead to rapid desensitization of the P2Y1 receptor.[7] This is a common phenomenon for many G protein-coupled receptors (GPCRs). Pre-activation of the P2Y1 receptor with this compound has been shown to cause a significant rightward shift in the concentration-effect curve for subsequent ADP-induced responses, indicating a loss of receptor sensitivity.[7]

Q5: In my platelet aggregation assay, this compound only induces shape change but not full aggregation. Is this expected?

Yes, this is the expected outcome. In human platelets, the activation of the P2Y1 receptor by this compound is sufficient to induce a shape change, but it does not cause sustained aggregation on its own.[7] Full platelet aggregation requires the simultaneous activation of the Gi-coupled P2Y12 receptor.[4][7] this compound can be used to induce sustained aggregation if co-administered with an agonist for a Gi/z-linked receptor, such as epinephrine which acts on the α2A-adrenergic receptor.[7]

Troubleshooting Guides

Problem: Inconsistent results in calcium mobilization assays.
Possible Cause Troubleshooting Step
Cell Health and Viability Ensure cells are healthy, have a consistent passage number, and are plated at the correct density. Use a positive control for an endogenous receptor to confirm cell responsiveness.[8]
Receptor Desensitization Minimize pre-incubation times with this compound. If repeated additions are necessary, allow for a sufficient washout period for the receptors to resensitize.
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure complete removal of extracellular dye before the assay.[9]
Compound Solubility This compound is soluble in water.[1][3][10][11] Ensure it is fully dissolved before use. Prepare fresh dilutions for each experiment.
Problem: Unexpected or lack of response in platelet aggregation studies.
Possible Cause Troubleshooting Step
Incorrect Assay Conditions For full aggregation, ensure co-stimulation with a P2Y12 agonist (like ADP) or another Gi-pathway activator.[7]
Platelet Preparation Prepare platelet-rich plasma (PRP) carefully to avoid premature activation. Ensure the final platelet count is within the recommended range.[12]
Instrument Calibration Properly calibrate the aggregometer using platelet-poor plasma (PPP) for 100% aggregation and PRP for 0% aggregation.[12]
Degradation of this compound While this compound is more stable than ADP, proper storage is important. Store stock solutions at -80°C as recommended.[3]

Quantitative Data Summary

Table 1: Potency and Selectivity of this compound

ParameterValueReceptorSpeciesReference
EC50 0.4 nMP2Y1Human[1][2][3][13]
EC50 1.2 ± 0.2 nMP2Y1-[1]
EC50 (Desensitization) 34 nMP2Y1Human[7]
Activity at P2Y12 No agonist activityP2Y12-[1][2][3]
Activity at P2Y13 Very low agonist activity (at concentrations up to 1 µM)P2Y13-[1][2][3]

Experimental Protocols & Visualizations

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by this compound initiates a cascade of intracellular events, primarily mediated by the Gq protein. This leads to an increase in intracellular calcium, which is a key second messenger for many cellular responses.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound P2Y1 P2Y1 Receptor This compound->P2Y1 Binds Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Cell_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cell_Response Phosphorylates Downstream Targets IP3R->Ca_ER

Caption: P2Y1 receptor signaling cascade initiated by this compound.

Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps for measuring changes in intracellular calcium following P2Y1 receptor activation by this compound.

Calcium_Mobilization_Workflow A 1. Cell Seeding Plate cells expressing P2Y1 receptor in a microplate. B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Baseline Measurement Measure baseline fluorescence intensity. B->C D 4. Compound Addition Add this compound at desired concentrations. C->D E 5. Kinetic Measurement Immediately measure the change in fluorescence intensity over time. D->E F 6. Data Analysis Calculate the increase in intracellular calcium and determine EC50. E->F InVivo_Troubleshooting Start Unexpected In Vivo Result with this compound Q1 Is the effect blocked by a P2Y1 antagonist (e.g., MRS2500)? Start->Q1 A1_Yes Effect is likely P2Y1-mediated. Q1->A1_Yes Yes A1_No Consider off-target effects. Q1->A1_No No End Conclusion A1_Yes->End Q2 Is the effect blocked by an A1/A3 adenosine receptor antagonist? A1_No->Q2 A2_Yes Effect is likely mediated by the metabolite AST-004 acting on adenosine receptors. A2_Yes->End A2_No Investigate other potential off-target mechanisms. A2_No->End

References

impact of serum on MRS2365 activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the P2Y1 receptor agonist, MRS2365, in cell culture experiments, with a specific focus on the impact of serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR).[1][2][3] Its activation of the P2Y1 receptor, which is coupled to the Gq alpha subunit, initiates a signaling cascade that includes the activation of phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).

Q2: My this compound activity is lower than expected when using serum-containing media. Why might this be?

The presence of serum in your cell culture media can significantly impact the apparent activity of this compound. This is likely due to a combination of factors:

  • Serum Protein Binding: this compound, as an analog of ADP, is likely to bind to proteins present in serum, most notably serum albumin. This binding reduces the concentration of free this compound available to interact with the P2Y1 receptor, leading to a decrease in its apparent potency (a higher EC50 value).

  • Enzymatic Degradation: Serum contains various enzymes, including ectonucleotidases, which can degrade nucleotides and their analogs. It is possible that these enzymes contribute to the degradation of this compound, reducing its effective concentration over time.

  • Receptor Desensitization and Expression: Prolonged exposure to low levels of endogenous P2Y1 agonists present in serum could lead to desensitization or downregulation of the P2Y1 receptor on your cells. Additionally, some studies have shown that serum starvation can decrease the expression of the P2Y1 receptor, suggesting that serum components can influence receptor levels.

Q3: How can I mitigate the impact of serum on my this compound experiments?

To obtain more consistent and accurate results, consider the following strategies:

  • Serum-Free Conditions: The most straightforward approach is to perform your this compound stimulation in serum-free media. If your cells are sensitive to serum withdrawal, you can culture them in serum-containing media and then switch to serum-free media for a short period (e.g., 2-4 hours) before and during the experiment.

  • Reduce Serum Concentration: If serum-free conditions are not feasible, try reducing the serum concentration in your media during the experiment. This will decrease the extent of protein binding and enzymatic degradation.

  • Increase this compound Concentration: You may need to use a higher concentration of this compound in serum-containing media to achieve the same level of receptor activation as in serum-free media. It is advisable to perform a dose-response curve in both serum-free and serum-containing conditions to determine the shift in EC50.

  • Use Purified Reagents: If you suspect enzymatic degradation, using purified or recombinant components instead of whole serum might be an option, although this can be complex and costly.

Q4: I am observing rapid desensitization of the P2Y1 receptor with this compound. Is this normal?

Yes, rapid desensitization is a known characteristic of the P2Y1 receptor upon agonist stimulation.[4] This is a physiological negative feedback mechanism to prevent overstimulation. When designing your experiments, especially for kinetic assays, it is crucial to account for this rapid desensitization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no response to this compound 1. Serum Interference: Protein binding and/or enzymatic degradation of this compound in serum-containing media. 2. Low P2Y1 Receptor Expression: The cell line may not express sufficient levels of the P2Y1 receptor. 3. Receptor Desensitization: Prior exposure to agonists or prolonged incubation with this compound. 4. Incorrect Assay Conditions: Suboptimal buffer, temperature, or incubation time.1. Perform experiments in serum-free media or reduce serum concentration. Increase this compound concentration after performing a dose-response curve. 2. Verify P2Y1 receptor expression using techniques like qPCR, western blot, or flow cytometry. Consider using a cell line known to express high levels of the P2Y1 receptor. 3. Minimize pre-incubation times and perform time-course experiments to capture the peak response before significant desensitization occurs. 4. Optimize assay parameters according to the specific assay manufacturer's protocol.
High background signal 1. Endogenous Agonists in Serum: Serum contains nucleotides and other molecules that can activate the P2Y1 receptor. 2. Constitutive Receptor Activity: Some cell systems may exhibit ligand-independent P2Y1 receptor activity.1. Wash cells thoroughly with serum-free media before starting the assay. 2. Include a baseline control without any agonist to determine the level of constitutive activity.
Inconsistent results between experiments 1. Variability in Serum Batches: Different lots of serum can have varying compositions of proteins and enzymes. 2. Cell Passage Number: Receptor expression and signaling can change with increasing cell passage number.1. Use the same batch of serum for a series of related experiments. 2. Use cells within a consistent and low passage number range.

Experimental Protocols

Calcium Mobilization Assay (Example Protocol)

This protocol provides a general workflow for measuring this compound-induced calcium mobilization. Specific details may need to be optimized for your cell line and plate reader.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density to reach 80-90% confluency on the day of the assay.

  • Serum Starvation (Optional but Recommended): On the day of the assay, gently wash the cells twice with serum-free media. Incubate the cells in serum-free media for 2-4 hours at 37°C.

  • Dye Loading: Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions. Add the dye solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Wash: Gently wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Baseline Reading: Measure the baseline fluorescence for a short period before adding the agonist.

  • Agonist Addition: Prepare a 2X or 5X stock solution of this compound in the assay buffer. Add the this compound solution to the wells to achieve the desired final concentration.

  • Signal Detection: Immediately start measuring the fluorescence intensity over time using a plate reader equipped for kinetic reading. The signal will typically peak within seconds to a minute and then decline due to receptor desensitization.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence, or as the area under the curve.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R binds Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream

Caption: P2Y1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Assessing Serum Impact

Serum_Impact_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Seed Cells Culture Culture in Serum-Containing Medium Seed->Culture SerumFree Condition 1: Serum-Free Medium Culture->SerumFree SerumContaining Condition 2: Serum-Containing Medium Culture->SerumContaining DoseResponse Perform this compound Dose-Response SerumFree->DoseResponse SerumContaining->DoseResponse Measure Measure Cellular Response (e.g., Calcium Flux) DoseResponse->Measure Compare Compare EC50 Values Measure->Compare Conclusion Determine Impact of Serum Compare->Conclusion

Caption: Workflow to quantify the effect of serum on this compound activity.

Troubleshooting Logic for Low this compound Activity

Troubleshooting_Logic action action CheckExpression P2Y1 Expression Verified? action->CheckExpression issue issue Start Low this compound Activity? SerumPresent Is Serum Present? Start->SerumPresent SerumPresent->action Yes   Remove/Reduce Serum SerumPresent->CheckExpression No CheckExpression->issue No   Low Receptor Expression CheckDesensitization Considered Desensitization? CheckExpression->CheckDesensitization Yes CheckDesensitization->issue No   Rapid Desensitization OptimizeAssay Assay Conditions Optimized? CheckDesensitization->OptimizeAssay Yes OptimizeAssay->issue No   Suboptimal Assay OptimizeAssay->issue Yes   Other Factors

Caption: Decision tree for troubleshooting low this compound activity.

References

best practices for handling and storing MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2365, a potent and highly selective agonist for the P2Y1 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storing, and utilizing this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of adenosine diphosphate (ADP) that acts as a highly potent and selective agonist for the P2Y1 purinergic receptor, with an EC50 of approximately 0.4 nM. It displays minimal activity at P2Y12 and P2Y13 receptors, making it an excellent tool for isolating and studying P2Y1-mediated signaling pathways. The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Q2: How should I store this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations are summarized in the table below.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
Aqueous Solution -80°CUp to 1 yearAliquot to avoid multiple freeze-thaw cycles.

Q3: How do I prepare a stock solution of this compound?

A3: this compound is soluble in water. Many suppliers provide it pre-dissolved at a concentration of 10 mM. If you have the powdered form, you can prepare a stock solution in high-purity water. To enhance solubility, sonication is recommended. For a 1 mM stock solution, you would dissolve 0.549 mg of this compound (using the molecular weight of 549.28 g/mol for the trisodium salt) in 1 mL of water. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.

Q4: Is this compound stable in aqueous solution?

A4: While specific stability data for this compound in aqueous solution under various pH and temperature conditions is limited, general knowledge of nucleotide analogs suggests that they can be susceptible to hydrolysis. It is best practice to prepare fresh solutions for each experiment. If you need to store a stock solution, it is recommended to aliquot it and store it at -80°C for up to one year. Avoid multiple freeze-thaw cycles, as this can lead to degradation. For optimal stability of nucleotide triphosphate solutions, a slightly alkaline pH (above 7.5) is generally preferred.[1]

Q5: What are the known off-target effects of this compound?

A5: A critical consideration when using this compound, particularly in in vivo studies, is its rapid metabolism. This compound is a prodrug that is quickly dephosphorylated by ectonucleotidases to its nucleoside metabolite, AST-004.[2][3][4][5] AST-004 has been shown to be an agonist for adenosine A1 and A3 receptors.[2][3][4] Therefore, some of the observed in vivo effects of this compound may be mediated by the activation of these adenosine receptors. It is crucial to consider this in your experimental design and interpretation of results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak response to this compound Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -80°C and use aliquots to minimize freeze-thaw cycles.
Receptor Desensitization: Prolonged or repeated exposure of cells to this compound can lead to rapid desensitization of the P2Y1 receptor.Minimize the pre-incubation time with this compound. Consider using a perfusion system to apply the agonist for a defined period. Include positive controls to ensure cell viability and receptor expression.
Low Receptor Expression: The cell line or primary cells used may have low or no expression of the P2Y1 receptor.Verify P2Y1 receptor expression using techniques such as RT-qPCR, Western blot, or immunocytochemistry.
Inconsistent results between experiments Variability in Solution Preparation: Inconsistent concentrations of this compound stock solutions.Always use a calibrated balance and high-purity water for preparing solutions. Prepare a large batch of stock solution, aliquot, and freeze to ensure consistency across multiple experiments.
Cell Passage Number: Receptor expression and signaling can change with increasing cell passage number.Use cells within a defined low passage number range for all experiments.
Unexpected or off-target effects observed Metabolism to AST-004: In in vivo or long-term in vitro experiments, this compound is metabolized to AST-004, an adenosine A1/A3 receptor agonist.[2][3][4][5]Consider using adenosine receptor antagonists (e.g., for A1 or A3) as controls to determine if the observed effects are due to the metabolite.
High Agonist Concentration: Using excessively high concentrations of this compound may lead to non-specific effects.Perform a dose-response curve to determine the optimal concentration range for your specific assay. The EC50 for P2Y1 is very low (~0.4 nM), so high concentrations are often not necessary.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard procedures for platelet agonists and is suitable for assessing the effect of this compound on platelet function.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.

    • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

    • Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.

  • Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add adjusted PRP to the aggregometer cuvettes with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

    • Add this compound at the desired final concentration (a concentration range of 1-100 nM is a good starting point) to the PRP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.

Experimental Workflow for Platelet Aggregation Assay

G A Blood Collection (Sodium Citrate) B Centrifugation (150-200 x g) for PRP A->B C Centrifugation (2000 x g) for PPP A->C D PRP Preparation (Platelet Count Adjustment) B->D E Aggregometer Calibration (PRP=0%, PPP=100%) C->E D->E F Equilibrate PRP (37°C with stirring) D->F E->F G Add this compound F->G H Record Aggregation (Light Transmission) G->H

Caption: Workflow for a typical platelet aggregation experiment using this compound.

Intracellular Calcium Imaging

This protocol provides a general framework for measuring changes in intracellular calcium in response to this compound stimulation.

Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells expressing the P2Y1 receptor, or primary astrocytes) on glass-bottom dishes suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubating the cells with the dye in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • After incubation, wash the cells with the buffer to remove excess dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence reading for a few minutes before adding the agonist.

    • Add this compound at the desired final concentration to the cells. It is recommended to use a perfusion system for precise application.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is monitored.

  • Data Analysis:

    • Quantify the change in fluorescence intensity or ratio to determine the relative change in intracellular calcium concentration.

Logical Flow for Calcium Imaging Experiment

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Plate Cells B Load with Calcium Indicator A->B C Acquire Baseline Fluorescence B->C D Stimulate with this compound C->D E Record Fluorescence Changes D->E F Quantify Calcium Response E->F

Caption: Logical workflow for an intracellular calcium imaging experiment with this compound.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by this compound initiates a canonical Gq-protein signaling cascade.

G This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Gq Gαq P2Y1R->Gq activates PLC Phospholipase C-β Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

References

Validation & Comparative

A Comparative Guide to P2Y1 Receptor Agonists: MRS2365 vs. 2-MeSADP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and thrombosis, the selective activation of the P2Y1 receptor is crucial for dissecting its role in various physiological and pathological processes. This guide provides a detailed comparison of two commonly used P2Y1 receptor agonists, MRS2365 and 2-MeSADP, offering insights into their potency, selectivity, and the experimental protocols for their evaluation.

Introduction to P2Y1 Agonists

The P2Y1 receptor is a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). Its activation is pivotal in numerous cellular responses, including platelet aggregation, neurotransmission, and smooth muscle cell proliferation. Both this compound and 2-MeSADP are potent agonists at this receptor, but they differ significantly in their selectivity profile, a critical consideration for targeted research.

This compound ((N)-methanocarba-2MeSADP) is a conformationally constrained analog of 2-MeSADP. This structural modification confers high potency and remarkable selectivity for the P2Y1 receptor.[1]

2-MeSADP (2-Methylthioadenosine diphosphate) is a stable analog of the endogenous agonist ADP. While it is a potent activator of the P2Y1 receptor, it also exhibits significant agonist activity at the P2Y12 and P2Y13 receptors, which are Gi-coupled.[1][2]

Quantitative Comparison of Agonist Potency and Selectivity

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and 2-MeSADP at various P2Y receptor subtypes, highlighting the superior selectivity of this compound for the P2Y1 receptor.

AgonistP2Y1 Receptor (human)P2Y12 Receptor (human)P2Y13 Receptor (human)
This compound 0.4 - 1.2 nM [1][3][4]No significant activity[3][4]Very low activity[3][4]
2-MeSADP ~3 - 5.1 nM (pEC50 8.29) [1][2][5]5 nM [2]19 nM [2]

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a variety of downstream cellular responses.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (this compound or 2-MeSADP) P2Y1R P2Y1 Receptor Agonist->P2Y1R Binds to Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_Cytoplasm Increased Intracellular Ca2+ ER->Ca_Cytoplasm Releases Ca2+ Ca_Store Ca2+ Store Cellular_Response Downstream Cellular Responses Ca_Cytoplasm->Cellular_Response Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start cell_prep Prepare P2Y1-expressing cells or Platelet-Rich Plasma start->cell_prep agonist_prep Prepare serial dilutions of This compound and 2-MeSADP start->agonist_prep ca_assay Perform Calcium Mobilization Assay cell_prep->ca_assay agg_assay Perform Platelet Aggregation Assay cell_prep->agg_assay agonist_prep->ca_assay agonist_prep->agg_assay dose_response Generate Dose-Response Curves ca_assay->dose_response agg_assay->dose_response ec50 Calculate EC50 values dose_response->ec50 comparison Compare Potency and Selectivity ec50->comparison conclusion Conclusion comparison->conclusion

References

Unveiling P2Y1 Receptor Dynamics: A Comparative Guide to MRS2500-Mediated Blockade of MRS2365 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between receptor agonists and antagonists is paramount. This guide provides a comprehensive comparison of the potent and selective P2Y1 receptor antagonist, MRS2500, in its ability to block the effects of the P2Y1 agonist, MRS2365. We present supporting experimental data, detailed protocols, and visual workflows to facilitate your research endeavors.

The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine diphosphate (ADP), is a key player in various physiological processes, most notably platelet aggregation. Its specific activation and inhibition are of significant interest in the development of novel antithrombotic therapies. This compound is a highly potent and selective agonist of the P2Y1 receptor, while MRS2500 is a potent and selective antagonist, making them ideal tool compounds for studying P2Y1 receptor pharmacology.

Comparative Efficacy of P2Y1 Receptor Antagonists

The ability of MRS2500 to inhibit the P2Y1 receptor has been quantified and compared with other known P2Y1 antagonists, such as MRS2179 and MRS2279. The following table summarizes their inhibitory constants (Ki) determined through radioligand binding assays, providing a clear comparison of their potency at the human P2Y1 receptor.

AntagonistMean Inhibitory Constant (Ki) [nM]
MRS2500 0.78
MRS21791.97 (rat brain), competitive antagonist with a KB of 100 nM
MRS227927.4 (rat brain)

Data presented as mean values. Lower Ki values indicate higher binding affinity.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event that triggers downstream cellular responses, such as platelet shape change and the initiation of aggregation. MRS2500, as a competitive antagonist, blocks this entire cascade by preventing the initial binding of the agonist.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_ER Ca²⁺ Ca_cyto Increased Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->Response Triggers ER->Ca_ER This compound This compound (Agonist) This compound->P2Y1 Activates MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1 Blocks

Figure 1: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of antagonists like MRS2500 to the P2Y1 receptor.

Experimental Workflow:

Binding_Assay_Workflow A Prepare Membranes Expressing P2Y1 Receptors B Incubate Membranes with Radiolabeled Ligand (e.g., [³²P]MRS2500) A->B C Add Increasing Concentrations of Unlabeled Antagonist (e.g., MRS2500, MRS2179) B->C D Separate Bound from Free Radioligand via Vacuum Filtration C->D E Quantify Radioactivity on Filters D->E F Analyze Data to Determine IC₅₀ and Ki Values E->F

Figure 2: Radioligand Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from Sf9 insect cells expressing the human P2Y1 receptor.

  • Incubation: Incubate the membranes with a low concentration of a high-affinity radioligand for the P2Y1 receptor, such as [³²P]MRS2500 (typically 0.1–0.25 nM).

  • Competition: In parallel, set up incubations with the radioligand and increasing concentrations of the unlabeled antagonist being tested (e.g., MRS2500, MRS2179, or MRS2279).

  • Equilibration: Allow the binding to reach equilibrium by incubating for 15 to 45 minutes in an ice-water bath.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/A) to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Experimental Workflow:

Calcium_Assay_Workflow A Culture Cells Expressing P2Y1 Receptors B Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM) A->B C Pre-incubate Cells with Antagonist (MRS2500) B->C D Stimulate Cells with Agonist (this compound) C->D E Measure Changes in Fluorescence Intensity D->E F Analyze Data to Determine Inhibition of Calcium Response E->F

Figure 3: Calcium Mobilization Assay Workflow.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the P2Y1 receptor (e.g., PC-3 cells) in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for approximately 60 minutes at 37°C.

  • Washing: Wash the cells to remove any excess extracellular dye.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the antagonist (MRS2500) for 10-15 minutes.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Stimulation: Add the P2Y1 agonist this compound to the wells to stimulate the cells.

  • Fluorescence Measurement: Immediately begin recording the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The inhibitory effect of MRS2500 is determined by quantifying the reduction in the this compound-induced fluorescence signal. Calculate the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Platelet Aggregation Assay

This assay directly measures the physiological effect of P2Y1 receptor modulation on platelet function.

Detailed Protocol:

  • Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

  • Assay Setup: Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer at 37°C.

  • Antagonist Incubation: Add the antagonist (MRS2500) to the PRP and incubate for a short period.

  • Agonist Addition: Initiate platelet aggregation by adding the P2Y1 agonist this compound.

  • Measurement: The aggregometer measures the change in light transmission as platelets aggregate.

  • Data Analysis: The extent of inhibition of aggregation by MRS2500 is quantified and can be used to determine its IC50 value.

Conclusion

MRS2500 stands out as a highly potent P2Y1 receptor antagonist, effectively blocking the downstream signaling and physiological effects induced by the agonist this compound. The provided data and detailed experimental protocols offer a robust framework for researchers to investigate P2Y1 receptor pharmacology and to explore the therapeutic potential of its antagonists in conditions such as thrombosis. The clear, comparative data and step-by-step methodologies are intended to streamline experimental design and enhance the reproducibility of research in this critical area of drug development.

Validating P2Y1 Receptor Activation: A Comparative Guide to MRS2365 and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS2365, a potent and selective P2Y1 receptor agonist, with other commercially available ligands. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of signaling pathways and experimental workflows to aid in the effective design and interpretation of studies targeting the P2Y1 receptor.

The P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Validating the activation of this receptor is paramount for studies aiming to understand its function and for the development of novel therapeutics. This compound has emerged as a valuable pharmacological tool due to its high potency and selectivity for the P2Y1 receptor over other P2Y subtypes, particularly P2Y12.[3][4][5]

This guide will compare the performance of this compound with the endogenous agonist ADP and another common synthetic agonist, 2-MeSADP. Furthermore, we will contrast their agonistic activities with the effects of well-characterized P2Y1 receptor antagonists, including MRS2500, MRS2179, and A3P5P.

Comparative Analysis of P2Y1 Receptor Ligands

The selection of an appropriate agonist or antagonist is critical for the specific and accurate investigation of P2Y1 receptor function. The following tables summarize the quantitative data for commonly used P2Y1 receptor ligands, providing a clear comparison of their potency and affinity.

Table 1: P2Y1 Receptor Agonist Potency

AgonistEC50 (nM)Receptor SystemReference
This compound 0.4 Recombinant human P2Y1[3][4][6]
1.2 COS-7 cells expressing P2Y1[7]
34 Human platelets (desensitization)[8]
2-MeSADP5.1 (pEC50=8.29)Human P2Y1[9]
ADP10Human P2Y1[10]
59.71321N1 cells expressing P2Y1[11]

Table 2: P2Y1 Receptor Antagonist Affinity and Potency

AntagonistKi (nM)IC50 (nM)pKB/pA2Receptor/Assay SystemReference
MRS2500 0.78 Recombinant human P2Y1[12]
0.95ADP-induced human platelet aggregation[12]
MRS21793160ADP-induced platelet shape change[13]
100 (KB)6.99 (pA2)Turkey P2Y1 receptor[14][15][16]
109 (Kd)Washed human platelets ([33P]MRS2179 binding)[17]
A3P5P6.46 (pKB)Turkey erythrocyte P2Y receptor[18]
5 (pA2)ADP-induced platelet aggregation[2]

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium is a hallmark of P2Y1 receptor activation and a key event in downstream cellular responses like platelet shape change.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Gq->PLC Activates Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Stimulates Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Cellular Response (e.g., Platelet Shape Change) Ca_cyto->Response Leads to This compound This compound (Agonist) This compound->P2Y1 Binds

P2Y1 Receptor Signaling Cascade

Experimental Protocols for P2Y1 Receptor Activation

To validate the activation of the P2Y1 receptor by this compound and to compare its effects with other ligands, several key in vitro assays are commonly employed. Below are detailed protocols for three such assays.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration ([Ca²⁺]i) following P2Y1 receptor activation.

Experimental Workflow:

Calcium_Assay_Workflow A 1. Cell Culture (e.g., 1321N1-hP2Y1 cells) B 2. Load Cells with Fura-2 AM A->B C 3. Wash to Remove Extracellular Dye B->C D 4. Pre-incubation (with antagonist if applicable) C->D E 5. Stimulate with Agonist (e.g., this compound) D->E F 6. Measure Fluorescence (Ratio of 340/380 nm excitation) E->F G 7. Data Analysis (Calculate [Ca²⁺]i change) F->G

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Preparation: Seed cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) into a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.[19]

  • Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator such as Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in a suitable buffer (e.g., HEPES-buffered saline).[19][20] Remove the culture medium, wash the cells, and incubate them with the Fura-2 AM loading solution for approximately 60 minutes at 37°C in the dark.[20][21]

  • Washing: After incubation, gently wash the cells twice with the buffer to remove any extracellular dye.[19]

  • Pre-incubation: For antagonist studies, pre-incubate the cells with the antagonist (e.g., MRS2500) for a defined period before agonist addition.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader equipped with injectors. Record a baseline fluorescence reading. Inject the P2Y1 agonist (e.g., this compound) at various concentrations and continue to record the fluorescence signal.

  • Fluorescence Measurement: Measure the fluorescence emission at ~510 nm with excitation alternating between 340 nm (for calcium-bound Fura-2) and 380 nm (for calcium-free Fura-2).[21]

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. Plot the change in [Ca²⁺]i against the agonist concentration to determine the EC50 value.

Platelet Aggregation Assay

This functional assay assesses the ability of P2Y1 receptor agonists to induce platelet aggregation, a key physiological response mediated by this receptor.

Protocol:

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[22][23] Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[22] Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation of the remaining blood.

  • Aggregometry: Use a light transmission aggregometer. Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.[24][25] Calibrate the instrument using PRP as 0% aggregation and PPP as 100% aggregation.

  • Agonist/Antagonist Addition: To measure agonist-induced aggregation, add a known concentration of the agonist (e.g., ADP or this compound) to the PRP and record the change in light transmission for a set period (e.g., 5-10 minutes). For antagonist studies, pre-incubate the PRP with the antagonist (e.g., MRS2500) for a few minutes before adding the agonist.

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. For antagonists, the IC50 value can be determined by measuring the inhibition of agonist-induced aggregation at various antagonist concentrations.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki or Kd) of ligands for the P2Y1 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in P2Y1 receptors, such as Sf9 insect cells expressing the recombinant human P2Y1 receptor or human platelets.[26][27]

  • Binding Reaction: In a microplate or microcentrifuge tubes, combine the membrane preparation, a radiolabeled P2Y1 antagonist (e.g., [¹²⁵I]MRS2500 or [³²P]MRS2500), and the unlabeled test compound (e.g., this compound or a novel compound) at various concentrations.[26][27] The total binding is measured in the absence of the unlabeled compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179).[26]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[26][27]

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[26][27] Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition binding assays, plot the percentage of specific binding against the concentration of the unlabeled compound to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. For saturation binding assays, plotting specific binding against the radioligand concentration allows for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[26]

Conclusion

The validation of P2Y1 receptor activation is a critical step in purinergic signaling research. This compound stands out as a highly potent and selective agonist, making it an invaluable tool for these studies. This guide provides a comparative framework, including quantitative data and detailed experimental protocols, to assist researchers in selecting the appropriate ligands and designing robust experiments to investigate the role of the P2Y1 receptor in health and disease. The provided diagrams offer a clear visual aid for understanding the underlying signaling pathway and experimental procedures. By employing these methodologies, researchers can confidently and accurately probe the function of the P2Y1 receptor.

References

Comparative Analysis of MRS2365 and ADP in Platelet Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (N)-methanocarba-2MeSADP (MRS2365) and Adenosine Diphosphate (ADP) in the context of platelet function studies. The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction

Adenosine Diphosphate (ADP) is a crucial endogenous agonist in hemostasis and thrombosis, mediating platelet activation through two main P2Y purinergic receptors: P2Y1 and P2Y12.[1][2][3] The coordinated action of both receptors is essential for a complete platelet aggregation response.[2][4] this compound is a synthetic analog of ADP, engineered to be a highly potent and selective agonist for the P2Y1 receptor.[5][6] This selectivity makes this compound a valuable tool for dissecting the specific contributions of the P2Y1 receptor pathway in platelet function.

Mechanism of Action: A Tale of Two Receptors

The functional differences between this compound and ADP stem from their differential receptor activation profiles on the platelet surface.

  • ADP: As a non-selective agonist, ADP activates both the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor.[1][7][8]

    • P2Y1 Activation (Gq pathway): This initiates platelet shape change, intracellular calcium mobilization, and a transient, reversible aggregation.[3][9]

    • P2Y12 Activation (Gi pathway): This inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This action reinforces and sustains platelet aggregation, leading to the formation of a stable thrombus.[9][10]

  • This compound: This compound is a highly selective P2Y1 receptor agonist.[5] Consequently, its effects on platelets are limited to the initial phase of activation, inducing shape change but failing to cause sustained aggregation on its own.[1][6]

The distinct signaling cascades initiated by ADP and this compound are depicted in the following diagram.

cluster_ADP ADP cluster_this compound This compound cluster_platelet Platelet Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 This compound This compound This compound->P2Y1 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC inhibition SustainedAggregation Sustained Aggregation Gi->SustainedAggregation IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 ShapeChange Shape Change (Transient Aggregation) Ca2->ShapeChange cAMP->SustainedAggregation inhibition

Figure 1. Signaling pathways of ADP and this compound in platelets.

Quantitative Comparison of Agonist Potency

The following table summarizes the key quantitative parameters for this compound and ADP, highlighting their differing potencies and receptor selectivities.

ParameterThis compoundADPReference(s)
Primary Receptor Target(s) P2Y1P2Y1, P2Y12[1][5]
EC₅₀ at human P2Y1 Receptor 0.4 nMMicromolar range[5][11][12]
Activity at P2Y12 Receptor NoneAgonist[5][6]
Effect on Platelet Aggregation Induces shape change and transient aggregationInduces full, sustained aggregation[1][6]
EC₅₀ for Desensitization of P2Y1 34 nM-[1]

Experimental Protocols

A common method for studying the effects of this compound and ADP on platelet function is Light Transmission Aggregometry (LTA) .[13][14]

Objective: To measure the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a suspension of platelets.

Materials:

  • Whole blood from healthy donors who have not taken anti-platelet medication.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • This compound and ADP stock solutions.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Spectrophotometer or dedicated platelet aggregometer.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into citrated tubes.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.[13]

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.[13][15]

  • Platelet Aggregation Assay:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a known volume of PRP to a cuvette with a stir bar and allow it to equilibrate at 37°C.

    • Add the desired concentration of the agonist (this compound or ADP) to the PRP.

    • Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of aggregation.

The following diagram illustrates the typical workflow for a comparative platelet aggregation study.

cluster_workflow Experimental Workflow cluster_testing Aggregation Testing cluster_agonists Agonists start Blood Collection (Sodium Citrate) centrifuge1 Low-Speed Centrifugation (150-200 x g, 15-20 min) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (1500-2000 x g, 10-15 min) centrifuge1->centrifuge2 adjust Adjust Platelet Count in PRP prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) adjust->calibrate add_agonist Add Agonist to PRP at 37°C calibrate->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Aggregation Curves record->analyze adp ADP adp->add_agonist This compound This compound This compound->add_agonist

Figure 2. Workflow for comparing agonists in platelet aggregation.

Summary and Conclusion

The choice between this compound and ADP in platelet function studies depends on the specific research question.

  • ADP is the appropriate agonist for studying the overall physiological process of platelet aggregation, as it engages both the P2Y1 and P2Y12 pathways, mimicking the in vivo response.

  • This compound is an invaluable tool for isolating the role of the P2Y1 receptor. Its high potency and selectivity allow for the detailed investigation of P2Y1-mediated signaling, including calcium mobilization, platelet shape change, and the initial phase of aggregation, without the confounding influence of P2Y12 activation.

By understanding the distinct pharmacological profiles of these two agonists, researchers can design more precise experiments to unravel the complexities of platelet biology and develop novel anti-platelet therapies.

References

A Comparative Guide to P2Y1 Receptor Agonists: Alternatives to MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative agonists to MRS2365 for the P2Y1 receptor, a critical player in platelet aggregation and other physiological processes. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs. This guide will delve into the potency, selectivity, and metabolic stability of key P2Y1 receptor agonists, providing a framework for informed decision-making in research and drug development.

Performance Comparison of P2Y1 Receptor Agonists

The selection of a P2Y1 receptor agonist is pivotal for the specific experimental context, balancing the need for high potency and selectivity against potential off-target effects and metabolic liabilities. This compound is a highly potent and selective P2Y1 receptor agonist, but several alternatives exist, each with a distinct pharmacological profile.[1][2] The endogenous agonist, Adenosine Diphosphate (ADP), activates P2Y1, P2Y12, and P2Y13 receptors.[3][4] A commonly used alternative, 2-Methylthioadenosine diphosphate (2-MeS-ADP), is a potent agonist at all three of these ADP-sensitive P2Y receptors, making it less selective than this compound.[4][5]

The high selectivity of this compound is attributed to its (N)-methanocarba modification, which constrains the ribose moiety into a "Northern" conformation, favoring interaction with the P2Y1 receptor over other subtypes.[1] This structural feature makes this compound an invaluable tool for specifically probing P2Y1 receptor function.

AgonistP2Y1 EC50 (nM)P2Y12 EC50 (nM)P2Y13 EC50 (nM)Selectivity for P2Y1Metabolic StabilityKey Characteristics
This compound 0.4 - 1.2[1][4]No agonist activity[4]Very low activity[4]>10,000-fold vs P2Y12/P2Y13[6]Low; rapid dephosphorylation to AST-004[7]Highly potent and selective P2Y1 agonist.[1][2]
2-MeS-ADP 6.6 (pEC50 8.29)[4][5]5[5]19[5]Non-selectiveLow; rapid dephosphorylation[7]Potent agonist at P2Y1, P2Y12, and P2Y13.[5]
ADP ~250[8]--Endogenous, non-selective agonistVery low; rapidly metabolizedThe natural ligand for P2Y1, P2Y12, and P2Y13 receptors.[3]
2-MeS-ATP ---Agonist at P2Y1 and some P2X receptors[9][10]LowCan act as an antagonist at P2Y1 after purification of ADP contaminants.[9][11]

Note: EC50 values can vary depending on the cell type and assay conditions.

A critical consideration for in vivo studies is the metabolic instability of nucleotide agonists. Both this compound and 2-MeS-ADP are subject to rapid dephosphorylation by ectonucleotidases in blood and plasma.[7] this compound is metabolized to its nucleoside analog, AST-004, which has been shown to be an agonist at A1 and A3 adenosine receptors. This suggests that some of the in vivo effects attributed to this compound may, in fact, be mediated by the activation of adenosine receptors by its metabolite.[7] Similarly, 2-MeS-ADP is rapidly converted to 2-methylthioadenosine.[7] This metabolic instability underscores the importance of careful experimental design and data interpretation, particularly in complex biological systems.

Signaling Pathways and Experimental Workflows

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[12][13] Upon agonist binding, Gq activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[14] The subsequent rise in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that ultimately lead to a cellular response, such as platelet shape change and aggregation.[13][14]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist P2Y1 Agonist (e.g., this compound, 2-MeS-ADP) Agonist->P2Y1 Binds ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response Contributes to PKC->Response Leads to

P2Y1 Receptor Signaling Pathway.

A typical experimental workflow to assess the activity of a P2Y1 receptor agonist involves a series of in vitro assays to determine its potency and selectivity. This often begins with cell lines recombinantly expressing the P2Y1 receptor and progresses to more physiologically relevant primary cells, such as platelets.

Experimental_Workflow Start Select P2Y1 Agonist Cell_Culture Cell Culture (Recombinant or Primary Cells) Start->Cell_Culture Assay Functional Assay Cell_Culture->Assay Calcium Calcium Imaging Assay->Calcium GTP GTPγS Binding Assay Assay->GTP Aggregation Platelet Aggregometry Assay->Aggregation Data_Analysis Data Analysis (EC50, Emax) Calcium->Data_Analysis GTP->Data_Analysis Aggregation->Data_Analysis Conclusion Determine Potency & Selectivity Data_Analysis->Conclusion

Experimental Workflow for P2Y1 Agonist Characterization.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is a gold-standard functional assay to assess the effect of P2Y1 receptor agonists on platelet function.[15]

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[15]

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[15]

  • Carefully aspirate the upper PRP layer.

  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[15]

  • Aspirate the PPP supernatant. PPP is used to set the 100% aggregation baseline.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

b. Aggregation Measurement:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the light transmission aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[15]

  • Place a cuvette containing PRP and a magnetic stir bar into the aggregometer.

  • Add the P2Y1 receptor agonist (e.g., this compound or 2-MeS-ADP) at various concentrations to the PRP.

  • Record the change in light transmission for a defined period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following P2Y1 receptor activation.[8][16]

a. Cell Preparation and Dye Loading:

  • Plate cells (e.g., HEK293 cells stably expressing the human P2Y1 receptor, or primary cells like platelets or astrocytes) in a multi-well plate suitable for fluorescence measurements.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess extracellular dye.

b. Fluorescence Measurement:

  • Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading.

  • Add the P2Y1 receptor agonist at various concentrations to the wells.

  • Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the P2Y1 receptor.[17][18]

a. Membrane Preparation:

  • Homogenize cells or tissues expressing the P2Y1 receptor in a cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

b. Binding Assay:

  • In a multi-well plate, combine the cell membranes, the P2Y1 receptor agonist at various concentrations, and a buffer containing GDP and MgCl₂.

  • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes). Agonist-induced receptor activation promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Terminate the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

  • Wash the filters with cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter. An increase in [³⁵S]GTPγS binding indicates receptor activation.

References

MRS2365: A Comparative Analysis of its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of MRS2365 with other purinergic receptors. This compound is widely recognized as a highly potent and selective agonist for the P2Y1 receptor, a G-protein coupled receptor involved in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle contraction. Understanding its selectivity profile is crucial for the accurate interpretation of experimental results and for the development of therapeutic agents targeting the P2Y1 receptor.

Quantitative Analysis of Receptor Activity

The following table summarizes the available quantitative data on the activity of this compound at various purinergic receptors. The data is compiled from multiple sources to provide a comparative overview of its potency and selectivity.

Receptor SubtypeAgonist/Antagonist ActivityEC50 / IC50 (nM)Reference
P2Y1 Potent Agonist0.4[1]
P2Y12 No Activity> 1000[1]
P2Y13 Very Low Agonist Activity> 1000[1]
P2Y2 No quantitative data available-
P2Y4 No quantitative data available-
P2Y6 No quantitative data available-
P2Y11 No quantitative data available-
P2Y14 No quantitative data available-
P2X Receptors No quantitative data available-

Signaling Pathways and Experimental Workflows

To understand the functional consequences of this compound binding, it is essential to consider the downstream signaling pathways. The following diagrams illustrate the canonical P2Y1 receptor signaling cascade and a typical experimental workflow for assessing the cross-reactivity of a compound like this compound.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates This compound This compound This compound->P2Y1 binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ER->Ca2_cyto releases Ca2_ER Ca2_cyto->PKC activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_cyto->Cellular_Response contributes to PKC->Cellular_Response leads to

P2Y1 Receptor Signaling Pathway

Cross_Reactivity_Workflow cluster_assays Experimental Assays Binding_Assay Radioligand Binding Assay Data_Analysis Data Analysis (Determine Ki, EC50/IC50) Binding_Assay->Data_Analysis Binding Affinity (Ki) Functional_Assay Functional Assay (e.g., Calcium Mobilization) Functional_Assay->Data_Analysis Functional Potency (EC50/IC50) Compound Test Compound (this compound) Compound->Binding_Assay Compound->Functional_Assay Receptor_Panel Panel of Purinergic Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14, P2X1-7) Receptor_Panel->Binding_Assay Receptor_Panel->Functional_Assay Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Workflow for Assessing Cross-Reactivity

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying the selectivity of this compound. Below are representative protocols for the key experiments used to characterize purinergic receptor ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

  • Receptor Preparation: Membranes from cells stably expressing the purinergic receptor of interest are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2) is used.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]MRS2500 for P2Y1) is incubated with the receptor membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, which leads to an increase in intracellular calcium.

  • Cell Culture: Cells stably expressing the purinergic receptor of interest are seeded in a multi-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of the test compound (this compound) are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

Conclusion

References

Confirming MRS2365 Specificity for the P2Y1 Receptor Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental evidence confirming the specificity of the P2Y1 receptor agonist, MRS2365, through the use of knockout mouse models. The data presented herein demonstrates the critical role of P2Y1 receptor knockout models in validating the on-target effects of this potent and selective compound.

Evidence from P2Y1 Knockout and Knock-in Models

The primary method for definitively determining the specificity of a receptor agonist like this compound is to compare its activity in wild-type animals versus animals in which the target receptor has been genetically removed (knockout). The logic is straightforward: if the agonist is specific for a particular receptor, its physiological effects should be absent in an animal lacking that receptor.

P2Y1 Receptor Knockout Phenotype

Studies on P2Y1 receptor knockout (P2Y1-/-) mice have consistently demonstrated a distinct phenotype related to platelet function. Platelets from these mice show a significant impairment or complete lack of aggregation in response to the endogenous P2Y1 agonist, adenosine diphosphate (ADP).[1][2][3] This fundamental observation establishes the essential role of the P2Y1 receptor in ADP-mediated platelet aggregation.

Confirming Ligand Specificity with Knockout Models

The specificity of ligands targeting the P2Y1 receptor has been validated using these knockout models. For instance, a study utilizing a radiolabeled P2Y1 antagonist, [125I]MRS2500, showed high-affinity binding to platelets from wild-type mice. In stark contrast, this specific binding was completely absent in platelets isolated from P2Y1 knockout mice, providing unequivocal evidence that the antagonist binds specifically to the P2Y1 receptor.[4]

Quantitative Data Summary

The following tables summarize key findings from studies utilizing P2Y1 knockout mice and the selective P2Y1 agonist this compound, demonstrating the receptor's role in platelet function.

Table 1: Platelet Aggregation Response to ADP in Wild-Type vs. P2Y1 Knockout Mice

GenotypeAgonist (Concentration)Platelet AggregationReference
Wild-TypeADP (up to 10 µM)Normal Aggregation[1]
P2Y1 KnockoutADP (up to 10 µM)No Aggregation[1]

Table 2: Effect of this compound on Platelet Aggregation in a P2Y1 Receptor Knock-in Model

GenotypeAgonistPlatelet AggregationReference
Wild-TypeThis compoundShape change, but limited aggregation[5]
P2Y1340-0P/340-0P (Knock-in)This compoundRobust and sustained aggregation[5]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the P2Y1 receptor signaling pathway, the experimental workflow for confirming agonist specificity, and the logical framework underpinning the use of knockout models.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway This compound This compound (Agonist) P2Y1 P2Y1 Receptor This compound->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from intracellular stores) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Initiation Ca_release->Platelet_Response PKC->Platelet_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow Workflow for Confirming this compound Specificity cluster_WT Wild-Type (WT) Mice cluster_KO P2Y1 Knockout (KO) Mice WT_platelets Isolate Platelets WT_stimulate Stimulate with this compound (dose-response) WT_platelets->WT_stimulate WT_measure Measure Platelet Aggregation & Calcium Mobilization WT_stimulate->WT_measure WT_result Result: Physiological Response WT_measure->WT_result Conclusion Conclusion: This compound is specific for the P2Y1 Receptor WT_result->Conclusion KO_platelets Isolate Platelets KO_stimulate Stimulate with this compound (same dose-response) KO_platelets->KO_stimulate KO_measure Measure Platelet Aggregation & Calcium Mobilization KO_stimulate->KO_measure KO_result Result: No Response KO_measure->KO_result KO_result->Conclusion

Caption: Experimental Workflow for Specificity Confirmation.

Logical_Relationship Logical Framework for Knockout Validation cluster_experiment Experimental Design cluster_prediction Predicted Outcome Hypothesis Hypothesis: This compound's effect is mediated solely by the P2Y1 Receptor WT_model Wild-Type Model (P2Y1 Receptor Present) Hypothesis->WT_model KO_model Knockout Model (P2Y1 Receptor Absent) Hypothesis->KO_model WT_predict This compound will elicit a physiological response WT_model->WT_predict KO_predict This compound will have no effect KO_model->KO_predict Confirmation Confirmation of Specificity WT_predict->Confirmation KO_predict->Confirmation

Caption: Logical Framework for Knockout Validation.

Experimental Protocols

The following are generalized protocols for key experiments cited in the validation of P2Y1 receptor agonist specificity.

Murine Platelet Isolation and Aggregation Assay

Objective: To measure platelet aggregation in response to agonists in wild-type and P2Y1 knockout mice.

Methodology:

  • Blood Collection: Whole blood is drawn from anesthetized wild-type and P2Y1 knockout mice via cardiac puncture into a syringe containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10 minutes at room temperature to separate the PRP from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g).

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established with PRP.

  • Agonist Stimulation: A dose-response curve is generated by adding increasing concentrations of this compound or a standard agonist like ADP to the PRP.

  • Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The maximum aggregation percentage is determined for each agonist concentration.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in platelets upon agonist stimulation.

Methodology:

  • Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Dye Loading: Platelets are incubated with a fluorescent calcium indicator dye, such as Fura-2 AM, in the dark at 37°C for 30-45 minutes.

  • Washing: Excess dye is removed by centrifuging and resuspending the platelets in fresh buffer.

  • Fluorimetry: The dye-loaded platelets are placed in a fluorometer with stirring.

  • Agonist Stimulation: Baseline fluorescence is recorded before the addition of this compound or another agonist. The change in fluorescence upon agonist addition is continuously monitored.

  • Data Analysis: The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Alternative P2Y1 Receptor Agonists

While this compound is highly potent and selective, other compounds are also used to study the P2Y1 receptor, though they may have different selectivity profiles.

Table 3: Comparison of P2Y1 Receptor Agonists

AgonistP2Y1 Potency (EC50)Selectivity Notes
This compound ~0.4 nMHighly selective for P2Y1 over P2Y12 and P2Y13.
2-MeSADP Nanomolar rangePotent agonist at P2Y1, P2Y12, and P2Y13 receptors.
ADP Micromolar rangeEndogenous agonist for P2Y1, P2Y12, and P2Y13 receptors.

Conclusion

References

Comparative Analysis of MRS2365 and Other P2Y1 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of MRS2365, a potent and selective P2Y1 receptor agonist, against other common purinergic agonists. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols for key assays, and visualizations of critical pathways and workflows.

Comparative Analysis of P2Y1 Agonist Potency and Selectivity

The P2Y1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a key target in various physiological processes, including platelet aggregation and neurotransmission.[1][2] The development of selective agonists is crucial for dissecting its specific roles. This compound, a conformationally-constrained analog of 2-methylthioadenosine diphosphate (2-MeSADP), stands out for its high potency and exceptional selectivity for the P2Y1 receptor.[3]

Unlike broader agonists such as ADP and 2-MeSADP, which also activate P2Y12 and P2Y13 receptors, this compound allows for the specific interrogation of P2Y1-mediated signaling pathways.[4] This selectivity is critical in experimental settings to avoid confounding effects from the activation of other Gi-coupled P2Y receptors.[5]

Table 1: Comparative Potency and Selectivity of P2Y1 Agonists

Agonist Receptor Subtype G-Protein Coupling Potency (EC₅₀) Selectivity Profile Reference(s)
This compound P2Y1 Gq 0.4 nM Highly selective for P2Y1. [6][7][8]
P2Y12 Gi No agonist activity No activity at P2Y12; very low activity at P2Y13. [4][6]
P2Y13 Gi Very low agonist activity [4]
2-MeSADP P2Y1 Gq ~1.2 nM - 6.6 nM Potent agonist at P2Y1, P2Y12, and P2Y13. [4][9]
P2Y12 Gi 5 nM [9]
P2Y13 Gi 19 nM [9]
ADP P2Y1 Gq Potent agonist Endogenous agonist for P2Y1, P2Y12, and P2Y13. [4][10]
P2Y12 Gi Potent agonist [4]

| | P2Y13 | Gi | Potent agonist | |[4] |

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor primarily couples to the Gαq class of G-proteins.[10] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[13][14] This rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, leading to cellular responses like platelet shape change.[11][15]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y1R P2Y1 Receptor Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Shape Change) PKC->Response Leads to Ca Ca²⁺ Ca->PKC Activates ER->Ca Releases Agonist P2Y1 Agonist (e.g., this compound) Agonist->P2Y1R Binds Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed P2Y1-expressing cells in 96-well plate B 2. Culture cells to 80-90% confluency A->B C 3. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) B->C E 5. Measure baseline fluorescence in a plate reader (FLIPR) C->E D 4. Prepare serial dilutions of P2Y1 agonists F 6. Add agonist solutions to wells D->F E->F G 7. Record fluorescence change over time F->G H 8. Plot dose-response curve (Response vs. [Agonist]) G->H I 9. Calculate EC₅₀ value H->I

References

Validating MRS2365-Induced Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2365, a potent and selective P2Y1 receptor agonist, with other alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the involved signaling pathways and workflows.

Unveiling the Potency and Selectivity of this compound

This compound stands out as a highly potent and selective agonist for the P2Y1 receptor, a Gq-coupled receptor involved in a multitude of physiological processes.[1][2][3] Its rigid chemical structure contributes to its high affinity and specificity, making it an invaluable tool for dissecting P2Y1-mediated signaling events.[1]

Comparative Agonist Performance at the P2Y1 Receptor

Experimental data consistently demonstrates the superior potency of this compound compared to the endogenous agonist ADP and the commonly used synthetic agonist 2-MeSADP. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency, with a lower EC50 value indicating a higher potency.

AgonistReceptorEC50 (nM)SpeciesCell Type/SystemReference
This compound P2Y10.4 HumanRecombinant[1][3]
This compound P2Y11.2 ± 0.2 Not SpecifiedCOS-7 cells[4]
This compound P2Y134 HumanPlatelets (desensitization)[2]
2-MeSADPP2Y13HumanNot Specified[1]
2-MeSADPP2Y11.94HumanCos-7 cells[5]
ADPP2Y1>100Not SpecifiedNot Specified[1]

As illustrated in the table, this compound exhibits sub-nanomolar to low nanomolar potency at the P2Y1 receptor, significantly exceeding that of ADP and 2-MeSADP.[1][3][4] It is crucial to note that 2-MeSADP also potently activates P2Y12 and P2Y13 receptors, whereas this compound displays high selectivity for P2Y1, with no significant activity at P2Y12 and very low activity at P2Y13 receptors.[1][4] This selectivity is a key advantage when the specific investigation of P2Y1 signaling is required.

The Canonical P2Y1 Signaling Cascade

Activation of the P2Y1 receptor by this compound initiates a well-defined signaling cascade, primarily through the Gq alpha subunit of heterotrimeric G proteins. This leads to the activation of Phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, such as Calcium/calmodulin-dependent protein kinase II (CaMKII).

Furthermore, P2Y1 receptor activation can lead to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key event in cell proliferation and differentiation. This can occur through both calcium-dependent and independent mechanisms.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Binds Gq Gq P2Y1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates CaMKII CaMKII Ca2->CaMKII Activates ERK p-ERK1/2 PKC->ERK Phosphorylates IP3R->Ca2 Releases

P2Y1 Receptor Signaling Pathway

Experimental Validation Protocols

Validating the engagement of these signaling pathways is crucial for confirming the mechanism of action of this compound. Below are detailed protocols for key experiments.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in cytosolic calcium concentration following P2Y1 receptor activation.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293, CHO, or primary cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound and other test compounds

  • Fluorescence microplate reader with automated injection capabilities

Protocol:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Assay: Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Using the instrument's injector, add 20 µL of the this compound solution (at various concentrations) to the wells.

  • Immediately begin recording the fluorescence intensity for at least 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the concentration of this compound to determine the EC50.

Calcium_Mobilization_Workflow A Seed cells in 96-well plate B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Wash to remove extracellular dye B->C D Acquire baseline fluorescence C->D E Inject this compound D->E F Measure fluorescence change over time E->F G Analyze data and determine EC50 F->G

Calcium Mobilization Assay Workflow
Inositol Phosphate (IP1) Accumulation Assay

This assay provides a more integrated measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite of IP3.

Materials:

  • Cells expressing the P2Y1 receptor

  • IP-One HTRF® assay kit (or similar)

  • Stimulation buffer containing LiCl

  • This compound and other test compounds

  • HTRF-compatible microplate reader

Protocol:

  • Cell Plating: Seed cells in a suitable multi-well plate and grow to the desired confluency.

  • Cell Stimulation: Remove the culture medium and add 50 µL of stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1.

  • Add 50 µL of this compound at various concentrations to the wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection: Add the HTRF assay reagents (IP1-d2 and anti-IP1 cryptate) directly to the wells according to the manufacturer's instructions.

  • Incubate at room temperature for 1 hour in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the IP1 concentration based on a standard curve and plot it against the this compound concentration to determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway.

Materials:

  • Cells expressing the P2Y1 receptor

  • Serum-free culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Starvation: Grow cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to stimulation.

  • Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK indicates the level of ERK activation.

Western_Blot_Workflow A Culture and serum-starve cells B Stimulate with this compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE and transfer to membrane C->D E Block and incubate with primary antibody (anti-p-ERK) D->E F Incubate with HRP-secondary antibody E->F G Detect chemiluminescence F->G H Strip and re-probe for total ERK G->H I Analyze band intensities H->I

Western Blot Workflow for p-ERK

Conclusion

This compound is a powerful and selective tool for investigating P2Y1 receptor-mediated signaling. Its high potency and specificity, as demonstrated by comparative quantitative data, make it superior to other agonists for targeted studies. The experimental protocols provided in this guide offer a robust framework for validating the engagement of the canonical Gq/PLC/calcium pathway and the downstream activation of ERK. By employing these methodologies, researchers can confidently elucidate the intricate roles of the P2Y1 receptor in health and disease.

References

Confirming the On-Target Effects of MRS2365: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the on-target effects of MRS2365, a potent and selective P2Y1 receptor agonist. Distinguishing direct P2Y1 receptor activation from potential off-target effects, including those from its metabolite AST-004, is crucial for accurate interpretation of experimental data. This guide outlines key experimental approaches, presents comparative data for this compound and a non-selective agonist, and provides detailed protocols and visual workflows to support robust scientific inquiry.

Comparative Data Summary

To objectively assess the on-target activity of this compound, its pharmacological profile should be compared with a less selective P2Y receptor agonist, such as 2-Methylthioadenosine diphosphate (2-MeSADP). The use of a specific P2Y1 receptor antagonist, MRS2500, is essential to demonstrate that the observed effects are mediated through the P2Y1 receptor. Furthermore, to address the potential confounding effects of the this compound metabolite, AST-004, an adenosine A3 receptor antagonist like MRS1523 should be employed in control experiments.

CompoundTarget(s)Potency (EC50/pEC50)AntagonistAntagonist Potency (Ki)
This compound P2Y1 Receptor (Agonist) EC50 = 0.4 nM [1]MRS2500Ki = 0.78 nM
2-MeSADPP2Y1, P2Y12, P2Y13 Receptors (Agonist)pEC50 = 8.29 (P2Y1)MRS2500Ki = 0.78 nM[2]
AST-004 (Metabolite of this compound)Adenosine A1/A3 Receptors (Agonist)N/AMRS1523N/A

Key Experimental Approaches to Confirm On-Target Effects

A multi-faceted approach employing a combination of in vitro and cellular assays is recommended to rigorously confirm the on-target effects of this compound.

Radioligand Binding Assays

Radioligand binding assays directly measure the interaction of a compound with its receptor. A competitive binding experiment using a radiolabeled P2Y1 receptor antagonist, such as 3[3], can determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Calcium Mobilization Assays

The P2Y1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[4][5] Measuring changes in [Ca²⁺]i in response to this compound provides a functional readout of receptor activation.

Downstream Signaling Pathway Analysis (ERK Phosphorylation)

Activation of the P2Y1 receptor can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK).[1] Measuring the levels of phosphorylated ERK (p-ERK) serves as another indicator of downstream signaling activation.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the P2Y1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human P2Y1 receptor.

  • 3[3] (radioligand).

  • This compound (test compound).

  • 2-MeSADP (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a fixed concentration of 3[3] to each well.

  • Add the P2Y1 receptor-expressing cell membranes.

  • For non-specific binding control wells, add a high concentration of unlabeled 2-MeSADP.

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Separate bound from free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of this compound in activating the P2Y1 receptor.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound, 2-MeSADP (agonists).

  • MRS2500 (antagonist).

  • MRS1523 (adenosine A3 receptor antagonist).

  • Fluorescence microplate reader with kinetic reading and injection capabilities.

Procedure:

  • Seed P2Y1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye solution (containing Pluronic F-127) and incubate.

  • Wash the cells with assay buffer.

  • To confirm on-target effects, pre-incubate a subset of wells with MRS2500.

  • To test for off-target effects of the metabolite, pre-incubate another subset of wells with MRS1523.

  • Measure baseline fluorescence using the plate reader.

  • Inject serial dilutions of this compound or 2-MeSADP into the wells and immediately begin kinetic fluorescence reading.

  • Record the change in fluorescence intensity over time.

  • Calculate the peak fluorescence response and plot the concentration-response curve to determine the EC50 value.

ERK Phosphorylation Assay (Western Blot)

Objective: To detect the activation of downstream signaling pathways following P2Y1 receptor stimulation by this compound.

Materials:

  • Cells expressing the P2Y1 receptor.

  • This compound.

  • MRS2500.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed P2Y1-expressing cells and grow to near confluency.

  • Serum-starve the cells overnight.

  • Pre-treat a set of cells with MRS2500 to confirm specificity.

  • Stimulate the cells with this compound for a predetermined time (e.g., 5-10 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the relative increase in ERK phosphorylation.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound P2Y1R P2Y1 Receptor This compound->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases ERK_pathway MAPK/ERK Pathway Ca2->ERK_pathway Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2->Cellular_Response Leads to PKC->ERK_pathway Activates pERK p-ERK ERK_pathway->pERK Phosphorylates pERK->Cellular_Response Leads to

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_controls Essential Controls for Specificity cluster_conclusion Conclusion Hypo This compound activates the P2Y1 receptor Binding Radioligand Binding Assay (Determine Ki of this compound) Hypo->Binding Calcium Calcium Mobilization Assay (Determine EC50 of this compound) Hypo->Calcium ERK ERK Phosphorylation Assay (Confirm downstream signaling) Hypo->ERK Conclusion Confirmation of On-Target Effects of this compound Binding->Conclusion Antagonist P2Y1 Antagonist (MRS2500) (Blockade of this compound effects) Calcium->Antagonist Comparator Non-selective Agonist (2-MeSADP) (Compare potency and selectivity) Calcium->Comparator Metabolite_Control Adenosine A3 Antagonist (MRS1523) (Rule out effects of AST-004) Calcium->Metabolite_Control Calcium->Conclusion ERK->Antagonist ERK->Conclusion

Caption: Experimental Workflow for On-Target Validation.

By systematically applying these experimental approaches and including the appropriate controls, researchers can confidently confirm the on-target effects of this compound at the P2Y1 receptor and accurately interpret its biological activities. This rigorous validation is a critical step in the development of selective therapeutic agents.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MRS2365, a potent and selective P2Y1 agonist, adherence to proper handling and disposal protocols is paramount to ensure laboratory safety and environmental compliance. This document provides a comprehensive guide to the safe management of this compound, from receipt to disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃
Molecular Weight 549.28 g/mol
Appearance Solid
Solubility Soluble in water
Recommended Storage -20°C

Health and Safety Information

According to the Safety Data Sheet (SDS) provided by Tocris Bioscience, this compound is not classified as a hazardous substance or mixture. However, as with any laboratory chemical, appropriate safety precautions should always be observed.

First Aid Measures:

  • Inhalation: Move the individual to fresh air.

  • Skin Contact: Wash the affected area with soap and plenty of water.

  • Eye Contact: As a precautionary measure, flush the eyes with water.

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an individual who is unconscious.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses are recommended.

  • Skin Protection: Handle the substance with gloves.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Respiratory protection is not required under normal handling conditions.

Proper Disposal Procedures

The disposal of this compound and its contaminated packaging must be conducted in a manner that ensures safety and regulatory compliance. The recommended procedure involves treating the substance as chemical waste and engaging a licensed disposal company.

Step-by-Step Disposal Protocol:

  • Surplus and Non-Recyclable Solutions: Any excess or non-recyclable solutions of this compound should be collected in a designated, sealed, and properly labeled waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as unused product in the same designated waste container.

  • Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed and reputable disposal company. Ensure that all local, state, and federal regulations for chemical waste disposal are followed.

  • Do Not Drain Dispose: Under no circumstances should this compound solutions be poured down the drain, as this can have adverse effects on the environment.

Experimental Protocols

While specific experimental protocols for the use of this compound are highly dependent on the research application, any procedure should be designed with safety and proper disposal in mind from the outset. All waste generated during experimentation should be handled according to the disposal procedures outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Unused_Product Unused this compound Waste_Container Designated Chemical Waste Container Unused_Product->Waste_Container Contaminated_Materials Contaminated Materials (Gloves, Pipettes, etc.) Contaminated_Materials->Waste_Container Licensed_Disposal Licensed Disposal Company Waste_Container->Licensed_Disposal Non_Compliant_Disposal Drain Disposal Waste_Container->Non_Compliant_Disposal Compliant_Disposal Compliant Disposal Licensed_Disposal->Compliant_Disposal Environmental_Hazard Environmental Hazard Non_Compliant_Disposal->Environmental_Hazard

Essential Safety and Logistical Information for Handling MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following provides crucial safety protocols, operational guidelines, and disposal plans for the handling of MRS2365, a potent and selective P2Y1 receptor agonist. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, allowing for easy reference and comparison.

PropertyValueCitations
Chemical Name [[(1R,2R,3S,4R,5S)-4-[6-Amino-2-(methylthio)-9H-purin-9-yl]-2,3-dihydroxybicyclo[3.1.0]hex-1-yl]methyl] diphosphoric acid mono ester trisodium salt[1]
Molecular Formula C₁₃H₁₆N₅O₉P₂SNa₃[1]
Molecular Weight 549.28 g/mol [1]
CAS Number 436847-09-5[2]
Appearance Powder[2]
Purity ≥98%[1]
Solubility Soluble in water[1][2]
Storage Desiccate at -20°C or -80°C[1][2]

Operational Plan: Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, standard laboratory precautions for handling potent chemical compounds should be strictly followed. Users must obtain the SDS from their supplier for complete safety information. The following table outlines the recommended PPE.

PPE CategoryItemRationaleCitations
Hand Protection Nitrile or latex glovesTo prevent skin contact with the compound.[3][4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles of the compound.[3][5]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[4][5]
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be necessary for handling large quantities or if aerosolization is possible.To prevent inhalation of the compound.[5]

Important: Always perform a risk assessment before handling any chemical and consult your institution's safety guidelines.[4]

Procedural Guidance: Handling and Disposal

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Have all necessary equipment, including weighing materials and solvents, ready.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.[6]

  • Weighing and Reconstitution: As this compound is a potent compound, handle it with care to avoid generating dust. Weigh the required amount in a fume hood or a designated containment area. For reconstitution, add the solvent (e.g., water) slowly to the powder to avoid splashing. Many suppliers provide this compound pre-dissolved in water.[1][2]

  • Experimentation: Conduct all experimental procedures involving this compound in a well-ventilated area or under a fume hood.

  • Post-Handling: After use, securely seal the container of this compound and return it to the recommended storage condition.[1][2]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by gown and then eye protection.[6][7]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidance. Contaminated PPE should be disposed of in designated hazardous waste containers.[5]

Signaling Pathway Visualization

This compound, as a selective P2Y1 receptor agonist, is involved in various signaling pathways.[2] One such pathway involves the activation of the transcription factor NF-κB. The following diagram illustrates a simplified representation of this signaling cascade.

MRS2365_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound P2Y1_Receptor P2Y1 Receptor This compound->P2Y1_Receptor Binds to G_Protein Gq Protein P2Y1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IKK_Complex IKK Complex (Activated) PLC->IKK_Complex Leads to activation of IκB IκB IKK_Complex->IκB Phosphorylates NF_κB_IκB NF-κB IκB NF_κB NF-κB NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocates to Nucleus NF_κB_IκB->NF_κB Releases Gene_Expression Target Gene Expression NF_κB_nucleus->Gene_Expression

Caption: Simplified signaling pathway of this compound via the P2Y1 receptor leading to NF-κB activation.

Experimental Protocols Cited

While specific experimental protocols for this compound are highly dependent on the research question, a general protocol for studying its effect on platelet aggregation, as cited in the literature, would involve the following steps.

Protocol: In Vitro Platelet Aggregation Assay

  • Sample Preparation: Obtain platelet-rich plasma (PRP) from whole blood through centrifugation.

  • Baseline Measurement: Measure the baseline light transmission of the PRP in an aggregometer.

  • Addition of this compound: Add varying concentrations of this compound to the PRP and incubate for a specified period (e.g., 2 minutes).[8]

  • Induction of Aggregation: Induce platelet aggregation by adding a known agonist, such as ADP.

  • Measurement: Continuously measure the change in light transmission as platelets aggregate. A decrease in light scattering (increase in transmission) corresponds to platelet aggregation.

  • Data Analysis: Analyze the aggregation curves to determine the effect of this compound on the potency of the aggregating agent.[8]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.